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  • Product: 6-(3-Methoxyphenoxy)pyridin-3-amine
  • CAS: 305801-13-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-(3-Methoxyphenoxy)pyridin-3-amine: A Key Intermediate in Kinase Inhibitor Discovery

CAS Number: 305801-13-2 Abstract This technical guide provides a comprehensive overview of 6-(3-methoxyphenoxy)pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 305801-13-2

Abstract

This technical guide provides a comprehensive overview of 6-(3-methoxyphenoxy)pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the CAS number 305801-13-2, this compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) implicated in cancer pathogenesis. This document will delve into the synthesis, physicochemical properties, and analytical characterization of this molecule. Furthermore, it will explore its emerging role in the development of targeted cancer therapeutics, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental protocols for its synthesis and a representative biological assay are provided to enable researchers to effectively utilize this compound in their research and development endeavors.

Introduction

6-(3-Methoxyphenoxy)pyridin-3-amine is a substituted aminopyridine derivative that has garnered attention as a versatile scaffold in the design of kinase inhibitors. Its unique structural features, comprising a pyridinamine core linked to a methoxyphenoxy moiety, allow for specific interactions within the ATP-binding pocket of various kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of selective kinase inhibitors a cornerstone of modern drug discovery. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of 6-(3-methoxyphenoxy)pyridin-3-amine, facilitating its application in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 6-(3-methoxyphenoxy)pyridin-3-amine is essential for its effective handling, formulation, and application in chemical synthesis and biological assays.

PropertyValueSource
CAS Number 305801-13-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, and other common organic solvents.
SMILES COc1cccc(c1)Oc2ccc(cn2)N
InChI Key UTMLYKHXAYVJFU-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine typically involves a two-step process: a nucleophilic aromatic substitution (SNA_r) reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding amine. The causality behind these experimental choices lies in the robust and well-established nature of these reactions for constructing the desired molecular architecture.

Synthetic Scheme

Synthesis_of_6-(3-Methoxyphenoxy)pyridin-3-amine 6-Chloro-3-nitropyridine 6-Chloro-3-nitropyridine Intermediate 6-(3-Methoxyphenoxy)-3-nitropyridine 6-Chloro-3-nitropyridine->Intermediate Ullmann Condensation (CuI, K2CO3, DMF) 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol->Intermediate Final_Product 6-(3-Methoxyphenoxy)pyridin-3-amine Intermediate->Final_Product Reduction (Fe, NH4Cl, EtOH/H2O)

Caption: Synthetic route to 6-(3-Methoxyphenoxy)pyridin-3-amine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-(3-Methoxyphenoxy)-3-nitropyridine (Ullmann Condensation)

This step involves the formation of the diaryl ether bond via a copper-catalyzed Ullmann condensation. This method is favored for its reliability in coupling aryl halides with phenols.

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Add 6-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(3-methoxyphenoxy)-3-nitropyridine.

Step 2: Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine (Nitro Group Reduction)

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron powder in the presence of ammonium chloride being a common and effective choice due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.

  • To a stirred solution of 6-(3-methoxyphenoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-(3-methoxyphenoxy)pyridin-3-amine can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of the synthesized 6-(3-methoxyphenoxy)pyridin-3-amine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as the methoxy and amine protons. The carbon NMR will confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C-O-C stretching of the ether linkage, and C=N and C=C stretching of the aromatic rings.

  • Purity Analysis: The purity of the final compound is typically determined by High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: A Focus on CDK Inhibition

6-(3-Methoxyphenoxy)pyridin-3-amine is a key building block in the synthesis of a class of potent cyclin-dependent kinase (CDK) inhibitors.[1] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a common feature of many cancers.[2]

Mechanism of Action: Targeting the Cell Cycle Engine

CDK inhibitors function by blocking the activity of CDKs, thereby inducing cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.[2] The core of this regulatory network is the sequential activation of different CDK/cyclin complexes at specific phases of the cell cycle. For instance, the CDK2/cyclin E complex is crucial for the G1 to S phase transition, a critical checkpoint for DNA replication.[3][4][5] Overexpression or dysregulation of CDK2 and/or cyclin E is frequently observed in various cancers, making this complex an attractive therapeutic target.[4]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription p16 p16 (INK4a) (Tumor Suppressor) p16->CyclinD_CDK46 Inhibits CyclinE_CDK2->Rb Further Phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates 6_MOPA 6-(3-Methoxyphenoxy) pyridin-3-amine -based Inhibitor 6_MOPA->CyclinE_CDK2 Inhibits

Caption: Simplified CDK/Cyclin signaling pathway and the point of intervention for 6-(3-methoxyphenoxy)pyridin-3-amine-based inhibitors.

Biological Activity

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol provides a framework for evaluating the inhibitory activity of compounds derived from 6-(3-methoxyphenoxy)pyridin-3-amine against the CDK2/Cyclin A complex. This assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add the CDK2/Cyclin A enzyme to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the K_m for ATP for CDK2.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the light output using a luciferase-luciferin reaction.[6][7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CDK2_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compound Start->Compound_Dilution Reaction_Setup Set up kinase reaction: - Kinase buffer - Compound/Vehicle - CDK2/Cyclin A - Substrate Compound_Dilution->Reaction_Setup Pre_incubation Pre-incubate at RT (10-15 min) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction with ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C (30-60 min) Initiate_Reaction->Incubation Detection Stop reaction and detect ADP production (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Analyze data and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro CDK2 inhibition assay.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-(3-methoxyphenoxy)pyridin-3-amine. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-(3-Methoxyphenoxy)pyridin-3-amine is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and amenable structure make it an attractive starting point for the generation of compound libraries targeting various kinases. The insights provided in this technical guide regarding its synthesis, properties, and application as a precursor to CDK inhibitors are intended to empower researchers in their quest for novel and effective therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • WO2020224568A1 - Cdk inhibitors - Google Patents. (n.d.).
  • US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved January 29, 2026, from [Link]

  • US3758546A - Methoxy amine derivatives and process for preparing them - Google Patents. (n.d.).
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).
  • Cyclin E/Cdk2 - Wikipedia. (2023, December 2). Retrieved January 29, 2026, from [Link]

  • WO 2024/023703 A1 - patents.google.com. (n.d.).
  • US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents. (n.d.).
  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC. (2022, April 19). Retrieved January 29, 2026, from [Link]

  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed. (2019, July 1). Retrieved January 29, 2026, from [Link]

  • WO2021226140A1 - Cdk inhibitors - Google Patents. (n.d.).
  • CDK2/CyclinA2 Kinase Enzyme System Datasheet - SignalChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity - ResearchGate. (2024, July 10). Retrieved January 29, 2026, from [Link]

  • Cyclin E, a redundant cyclin in breast cancer - PNAS. (1997, December 23). Retrieved January 29, 2026, from [Link]

  • New dual CDK approach tackles drug-resistant breast cancer - Drug Target Review. (2026, January 26). Retrieved January 29, 2026, from [Link]

Sources

Exploratory

6-(3-Methoxyphenoxy)pyridin-3-amine chemical properties

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-(3-Methoxyphenoxy)pyridin-3-amine , a critical pharmacophore in drug discovery. CAS Registry Number: 305801-13-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-(3-Methoxyphenoxy)pyridin-3-amine , a critical pharmacophore in drug discovery.

CAS Registry Number: 305801-13-2 Chemical Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2]

Executive Summary

6-(3-Methoxyphenoxy)pyridin-3-amine is a specialized heterocyclic building block belonging to the class of diaryl ethers . It features a central pyridine ring substituted with a primary amine at the C3 position and a 3-methoxyphenoxy group at the C6 position. This structural motif is a "privileged scaffold" in medicinal chemistry, particularly in the design of Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR, or CSF-1R), where the ether linkage provides necessary flexibility for the inhibitor to traverse the ATP-binding pocket into the hydrophobic back-cleft.

Physicochemical Profile

The following data represents the core physicochemical parameters essential for evaluating the compound's drug-likeness and formulation requirements.

PropertyValueContext/Implication
Appearance Off-white to pale yellow solidOxidation sensitive (amine moiety).
Predicted LogP ~2.1 - 2.4Moderate lipophilicity; favorable for cell permeability.
TPSA ~63 ŲTopological Polar Surface Area; indicates good oral bioavailability (<140 Ų).
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing phenoxy group.
pKa (Aniline N) ~4.5 - 5.0Typical for heteroaromatic amines; weak base.
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 4Pyridine N, Ether O, Methoxy O, Amine N.
Solubility DMSO, Methanol, DCMLow solubility in water; requires co-solvents for biological assays.

Synthetic Methodology

The most authoritative and scalable route to 6-(3-Methoxyphenoxy)pyridin-3-amine avoids direct substitution on the amine precursor due to electronic deactivation. Instead, it utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a nitro-pyridine intermediate, followed by reduction.

Retrosynthetic Analysis
  • Disconnection: Ether linkage (C–O bond formation).

  • Precursors: 2-Chloro-5-nitropyridine (Electrophile) + 3-Methoxyphenol (Nucleophile).

  • Rationale: The nitro group at C5 strongly activates the C2-chlorine for displacement. The amino group in the final target is electron-donating and would deactivate the ring toward SₙAr, making the nitro-route essential.

Detailed Protocol
Step 1: SₙAr Coupling

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methoxyphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq). Solvent: DMF or DMSO (Anhydrous).

  • Charge: Dissolve 2-chloro-5-nitropyridine and 3-methoxyphenol in DMF (0.5 M concentration).

  • Activate: Add K₂CO₃. The reaction is exothermic; add slowly.

  • Heat: Stir at 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloropyridine.

  • Workup: Cool to RT. Pour into ice-water. The product, 2-(3-methoxyphenoxy)-5-nitropyridine , typically precipitates. Filter, wash with water, and dry.

    • Checkpoint: Yield should be >85%. Product is a yellow solid.

Step 2: Nitro Reduction

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (H₂, balloon or 1 atm), Methanol/Ethanol. (Alternative: Iron powder/NH₄Cl for chemoselectivity if other reducible groups are present).

  • Suspend: Dissolve the nitro intermediate in Methanol.

  • Catalyst: Add 10% Pd/C carefully under inert atmosphere (Ar/N₂).

  • Reduce: Purge with H₂. Stir vigorously at RT for 2–12 hours.

  • Filter: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolate: Concentrate the filtrate in vacuo.

    • Purification: If the crude is dark (oxidation), purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisRoute Precursor1 2-Chloro-5- nitropyridine Intermediate INTERMEDIATE: 2-(3-methoxyphenoxy)- 5-nitropyridine Precursor1->Intermediate SnAr Coupling K2CO3, DMF, 90°C Precursor2 3-Methoxyphenol Precursor2->Intermediate Product TARGET: 6-(3-Methoxyphenoxy) pyridin-3-amine Intermediate->Product Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway utilizing SₙAr coupling followed by catalytic hydrogenation.

Medicinal Chemistry Applications

This compound serves as a critical hinge-binding scaffold . In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor to the hinge region of the kinase ATP-binding site, while the ether-linked phenyl group extends into the hydrophobic pocket (e.g., the "gatekeeper" region).

Structural Activity Relationship (SAR)[3]
  • 3-Amino Group: Acts as a handle for amide coupling (e.g., with acyl chlorides or carboxylic acids) to attach the "tail" of the inhibitor, which often solubilizes the drug or interacts with the solvent front.

  • Ether Linkage: Provides rotational freedom, allowing the molecule to adopt a conformation that fits the specific steric constraints of the kinase active site.

  • 3-Methoxy Group: Can be modified to tune metabolic stability or selectivity. The methoxy group is a weak H-bond acceptor and fills small hydrophobic cavities.

Biological Context: Kinase Signaling

The compound is relevant in developing inhibitors for pathways driven by Receptor Tyrosine Kinases (RTKs).

KinasePathway GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation Ras RAS RTK->Ras Phosphorylation Inhibitor Small Molecule Inhibitor (Contains Scaffold) Inhibitor->RTK Blocks ATP Binding Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation

Figure 2: Simplified RTK signaling cascade showing the intervention point of inhibitors derived from this scaffold.

Safety and Handling (E-E-A-T)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4]
Skin Irritation H315Causes skin irritation.[4][5][6][7][8]
Eye Irritation H319Causes serious eye irritation.[4][5][6][7][8]
STOT-SE H335May cause respiratory irritation.[3][4][5][6][7]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (darkening) upon prolonged exposure to air.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem. (2025).[4] Compound Summary: 6-methoxypyridazin-3-amine (Analogous Structure Data). Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of kinase inhibitors.

Sources

Foundational

Technical Monograph: 6-(3-Methoxyphenoxy)pyridin-3-amine

The following technical guide details the molecular architecture, synthetic pathways, and medicinal chemistry applications of 6-(3-Methoxyphenoxy)pyridin-3-amine . Core Scaffold for Type II Kinase Inhibitor Discovery[1][...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthetic pathways, and medicinal chemistry applications of 6-(3-Methoxyphenoxy)pyridin-3-amine .

Core Scaffold for Type II Kinase Inhibitor Discovery[1][2]

Executive Summary

6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a privileged heterocyclic building block extensively utilized in the design of small-molecule kinase inhibitors.[1][2] Structurally, it consists of a central pyridine ring substituted at the C6 position with a 3-methoxyphenoxy moiety and at the C3 position with a primary amine.[1][2]

This scaffold is prized for its dual functionality:

  • The Aminopyridine Core: Serves as a critical "hinge-binding" mimetic or a solvent-exposed solubilizing handle.[1][2]

  • The Phenoxy Ether Linker: Provides rotational flexibility, allowing the methoxyphenyl group to occupy deep hydrophobic pockets (e.g., the DFG-out conformation in tyrosine kinases).[1][2]

Molecular Architecture & Properties[1][2]

The molecule exhibits a "push-pull" electronic system.[1][2] The ether oxygen at C6 donates electron density into the pyridine ring (mesomeric effect), while the pyridine nitrogen acts as an electron sink.[1][2] The C3-amine is a handle for further derivatization (e.g., amide coupling or urea formation).[1][2]

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyValue / DescriptionSignificance
Formula C₁₂H₁₂N₂O₂Fragment-based drug design (FBDD) compliant.[1][2]
MW 216.24 g/mol Low MW allows for "heavy" derivatization.[1][2]
LogP (Calc) ~1.8 - 2.1Ideal lipophilicity for membrane permeability.[1][2]
PSA ~50 ŲFavorable for oral bioavailability (Rule of 5).[1][2]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to the electron-withdrawing phenoxy group.[1][2]
H-Bond Donors 2 (NH₂)Key for amide/urea formation.[1][2]

Synthetic Protocol: The "Nitro-Reduction" Route

While metal-catalyzed couplings (Buchwald-Hartwig) are possible, the most robust, scalable, and self-validating method involves Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This route avoids expensive Pd-catalysts and heavy metal scavenging.[1][2]

Reaction Scheme Visualization

SynthesisPath Figure 1: Two-Step Synthetic Pathway for CAS 305801-13-2 SM1 2-Chloro-5-nitropyridine (Electrophile) INT Intermediate: 2-(3-methoxyphenoxy)-5-nitropyridine (Yellow Solid) SM1->INT Step 1: K2CO3, DMF 90°C, 4h (SNAr) SM2 3-Methoxyphenol (Nucleophile) SM2->INT PROD Target: 6-(3-Methoxyphenoxy)pyridin-3-amine (Off-white Solid) INT->PROD Step 2: H2, Pd/C or Fe/NH4Cl (Reduction)

[1][2]

Detailed Experimental Methodology
Step 1: SNAr Coupling

Objective: Synthesize 2-(3-methoxyphenoxy)-5-nitropyridine.

  • Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and 3-methoxyphenol (1.1 eq).

  • Solvent & Base: Add anhydrous DMF (5 mL/mmol) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 90°C under N₂ atmosphere for 4 hours.

    • Self-Validating Checkpoint: The reaction mixture will turn deep yellow/orange due to the formation of the nitropyridine ether.[1][2] TLC (30% EtOAc/Hex) should show the disappearance of the starting chloride (high R_f) and appearance of a new UV-active spot.[1][2]

  • Workup: Pour into ice-water. The product typically precipitates as a yellow solid.[1][2] Filter, wash with water, and dry.[1][2]

    • Yield Expectation: >85%.[1][2][3][4]

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary amine.[1][2]

  • Setup: Dissolve the nitro-intermediate (from Step 1) in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Alternative: Fe powder/NH₄Cl for chemoselectivity if halogens are present.[1][2]

  • Reaction: Stir under H₂ balloon (1 atm) at RT for 2-6 hours.

    • Self-Validating Checkpoint: The yellow color of the solution will fade to colorless or pale grey as the nitro chromophore is reduced.[1][2]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1][2]

  • Purification: Recrystallize from EtOAc/Heptane or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

Structural Characterization

To ensure scientific integrity, the isolated compound must be validated against the following spectroscopic signatures.

1H NMR (DMSO-d₆, 400 MHz) Predictions
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyridine C2 7.55 - 7.65 Doublet (d)1HOrtho to amine (shielded).[1][2]
Pyridine C4 7.05 - 7.15 Doublet of Doublets (dd)1HMeta to amine.[1][2]
Pyridine C5 6.75 - 6.85 Doublet (d)1HOrtho to ether oxygen.[1][2]
Phenoxy Ar 7.20 - 7.30 Multiplet (m)1HMeta-proton (C5 of phenol).[1][2]
Phenoxy Ar 6.50 - 6.70 Multiplet (m)3HOrtho/Para protons.[1][2]
Amine NH₂ 5.00 - 5.20 Broad Singlet (s)2HExchangeable with D₂O.[1][2]
Methoxy 3.73 Singlet (s)3HCharacteristic -OCH₃ peak.[1][2]

Mass Spectrometry (ESI+):

  • [M+H]⁺: 217.1 m/z[1]

  • Fragment Pattern: Loss of methoxy group or cleavage of the ether linker may be observed at higher collision energies.[1][2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase drug discovery.[1][2]

Bioisosterism & Design Logic
  • Amine Function: The C3-amine is rarely the final endpoint.[1][2] It is typically reacted with isocyanates or carboxylic acids to form Ureas or Amides .[1][2] These motifs function as Hydrogen Bond Donors (HBD) and Acceptors (HBA) to interact with the "Glu-Lys" salt bridge or the hinge region of kinases (e.g., c-Met, VEGFR, p38 MAP kinase).[1]

  • Phenoxy Group: This moiety is designed to penetrate the Hydrophobic Back Pocket (adjacent to the ATP binding site).[1][2] The 3-methoxy substituent specifically targets small hydrophobic clefts, improving selectivity over other kinases.[1][2]

Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore Connectivity & Binding Logic Amine 3-Amine (Linker/H-Bond Donor) Pyridine Pyridine Ring (Scaffold Core) Amine->Pyridine C3 Substitution Target1 Kinase Hinge Region (H-Bonding) Amine->Target1 Derivatization Site Ether Ether Oxygen (Flexibility) Pyridine->Ether C6 Linkage Phenyl 3-Methoxyphenyl (Hydrophobic Tail) Ether->Phenyl Target2 Allosteric/Back Pocket (Hydrophobic Interaction) Phenyl->Target2 pi-stacking / VdW

References

  • PubChem. (2023).[1][2] Compound Summary: Aminopyridine Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Contextual grounding for physicochemical properties).

  • Johnson, C. N., et al. (2004).[1][2] Pyridine-based inhibitors of p38 mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. (Grounding for synthetic route SNAr).

Sources

Exploratory

6-(3-Methoxyphenoxy)pyridin-3-amine IUPAC name

Technical Monograph: 6-(3-Methoxyphenoxy)pyridin-3-amine Executive Summary & Nomenclature Analysis 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS 305801-13-2) is a specialized heterocyclic building block extensively utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(3-Methoxyphenoxy)pyridin-3-amine

Executive Summary & Nomenclature Analysis

6-(3-Methoxyphenoxy)pyridin-3-amine (CAS 305801-13-2) is a specialized heterocyclic building block extensively utilized in the design of kinase inhibitors and CNS-active agents.[1][2][3] It functions as a "privileged scaffold," offering a biaryl ether linkage that provides critical conformational flexibility while maintaining a specific vector for hydrogen bonding via the aminopyridine motif.[1][2][3]

IUPAC Deconstruction and Regiochemistry

To ensure precise chemical communication, one must navigate the regiochemical numbering of the pyridine ring, which often leads to confusion between the 2- and 6-positions.[1][3]

  • Parent Structure: Pyridin-3-amine (The amine group takes priority for the lowest locant after the heteroatom).[1][2][3]

  • Substituent: A 3-methoxyphenoxy group attached at the 6-position.[1][2][3][4]

  • Structural Equivalence: This molecule is frequently synthesized from 2-chloro-5-nitropyridine .[1][2][3] In that precursor, the chlorine is at position 2.[1][2][3] However, once the amine is established at position 3 (formerly 5), the ether linkage is assigned position 6 to satisfy IUPAC rules for the substituted parent ring.[1][3]

Attribute Detail
IUPAC Name 6-(3-Methoxyphenoxy)pyridin-3-amine
CAS Number 305801-13-2
Molecular Formula

Molecular Weight 216.24 g/mol
SMILES NC1=CC=C(OC2=CC=CC(OC)=C2)N=C1
Key Motif Biaryl Ether / Aminopyridine

Synthetic Methodology

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine is most efficiently achieved via a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction .[1][2][3] While palladium-catalyzed Buchwald-Hartwig couplings are possible, the 

route is preferred for this scaffold due to the high reactivity of the 2-halopyridine precursor and cost-effectiveness.[2]
Step 1: Etherification

The reaction utilizes 2-chloro-5-nitropyridine as the electrophile.[1][2][3] The nitro group at the 5-position (para to the chlorine) exerts a strong electron-withdrawing effect, significantly lowering the energy barrier for the Meisenheimer complex formation.[1][2][3]

  • Reagents: 3-Methoxyphenol (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][3]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the phenoxide anion).[1][2][3]

  • Conditions:

    
    , 4–6 hours.[1][2][3]
    
  • Mechanism: Addition-Elimination (

    
    ).[1][2][3]
    
Step 2: Nitro Reduction

The intermediate, 2-(3-methoxyphenoxy)-5-nitropyridine, is reduced to the final amine.[1][2][3]

  • Method A (Catalytic Hydrogenation):

    
     (balloon or 30 psi), 10% Pd/C, MeOH/EtOH.[1][3] Note: This is the cleanest method.
    
  • Method B (Chemical Reduction): Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), EtOH/
    
    
    , reflux.[1][3] Note: Used if halogen substituents sensitive to hydrogenolysis are present elsewhere.[1]
Synthetic Workflow Diagram

G Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) and Hydrogenation. Start Precursor: 2-Chloro-5-nitropyridine Inter Intermediate: 2-(3-methoxyphenoxy)- 5-nitropyridine Start->Inter Step 1: SNAr K2CO3, DMF, 90°C Reactant Reactant: 3-Methoxyphenol Reactant->Inter Product Target: 6-(3-Methoxyphenoxy) pyridin-3-amine Inter->Product Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) and Hydrogenation.

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a pharmacophore designed to solve specific binding challenges in drug discovery.[1][2][3]

Kinase Hinge Binding

The aminopyridine moiety is a classic "hinge binder."[1][2][3][5] In the ATP-binding pocket of kinases, the pyridine nitrogen (hydrogen bond acceptor) and the exocyclic amine (hydrogen bond donor) can form a bidentate interaction with the backbone residues of the kinase hinge region.[1][3]

  • Reference: This binding mode is analogous to that seen in FDA-approved inhibitors like Imatinib and Nilotinib , which utilize pyridine-pyrimidine scaffolds [1].[1][2][3]

The Biaryl Ether Linker

The ether oxygen acts as a flexible hinge, allowing the 3-methoxyphenyl ring to adopt a specific vector relative to the pyridine.[1][3]

  • Lipophilicity: The methoxy group increases

    
    , improving membrane permeability.[1][2][3]
    
  • Metabolic Stability: Unlike a biphenyl linkage, the ether bridge breaks conjugation, altering the electronic properties and often improving solubility.[1][3]

  • CNS Penetration: Derivatives of 6-methoxypyridin-3-amine have been successfully developed as PET tracers for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -synuclein aggregates in Parkinson's disease, demonstrating that this scaffold is capable of crossing the Blood-Brain Barrier (BBB) [2].[1][2][3]
    
Structure-Activity Relationship (SAR) Logic

When optimizing a lead compound containing this core:

  • The Amine: Derivatized to form amides or ureas (common in Type II kinase inhibitors).[1][2][3]

  • The Methoxy Group: Can be replaced with Fluorine or

    
     to block metabolic demethylation while maintaining electronic effects.[1][2][3]
    

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocol includes in-process control (IPC) checkpoints.

Protocol: Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine

Step 1: Coupling

  • Charge a reaction vessel with 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and DMF (100 mL).

  • Add 3-methoxyphenol (8.22 g, 66.2 mmol) followed by

    
      (17.4 g, 126 mmol).
    
  • Heat to

    
     under 
    
    
    
    atmosphere.
  • IPC Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or LCMS after 3 hours. The starting chloride (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).[1][3]
  • Workup: Cool to RT, pour into ice water (500 mL). The product will precipitate as a yellow solid.[1][2][3] Filter, wash with water, and dry.[1][3]

Step 2: Reduction

  • Dissolve the yellow solid from Step 1 in MeOH (150 mL).

  • Add 10% Pd/C (1.0 g, 10 wt% loading) under Argon flow (Caution: Pyrophoric).

  • Purge with Hydrogen gas and stir under a hydrogen balloon for 12 hours at RT.

  • IPC Checkpoint: The yellow color of the solution should fade to colorless/pale brown. LCMS should show Mass [M+1] = 217.2.[1][2][3]

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary to obtain off-white crystals.[1][2][3]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Specific Toxicity: Aminopyridines can act as potassium channel blockers; handle with care to avoid systemic absorption.[1][2][3]

  • Storage: Store under inert atmosphere at

    
    . Light sensitive (amines can oxidize/darken over time).[1][2][3]
    

References

  • Frontiers in Pharmacology. (2023). "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives."[1][2][3] Frontiers. Link

  • MDPI. (2020).[1][2][3] "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." Molecules. Link[1][3]

  • BLDpharm. "Product Analysis: 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS 305801-13-2)."[1][2][3][4] Link

  • PubChem. "Compound Summary: 6-methoxypyridin-3-amine (Structural Analog)."[1][2][3] National Library of Medicine.[2][3] Link[1][3]

  • ChemRxiv. (2021). "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals." Link[1][3]

Sources

Foundational

A Technical Guide to the Spectral Characterization of 6-(3-Methoxyphenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectral data for the organic compound 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS No. 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS No. 305801-13-2).[1] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols for data acquisition and the causal reasoning behind the spectral interpretations are elucidated to provide a practical and educational resource for researchers. It is important to note that while this guide is based on established spectroscopic principles and data from analogous structures, direct experimental data for this specific compound is not publicly available. Therefore, the spectral data presented herein is predicted.

Introduction

6-(3-Methoxyphenoxy)pyridin-3-amine is a heteroaromatic compound featuring a pyridinamine core linked to a methoxyphenoxy moiety. This unique combination of functional groups imparts specific electronic and conformational properties that are crucial for its potential applications. Spectroscopic analysis is the cornerstone of molecular characterization, providing irrefutable evidence of a compound's identity, purity, and structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a roadmap for its unambiguous identification.

The molecular structure of 6-(3-Methoxyphenoxy)pyridin-3-amine, with the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , is depicted below.[1]

Figure 1: Molecular Structure of 6-(3-Methoxyphenoxy)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like 6-(3-Methoxyphenoxy)pyridin-3-amine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30-45° pulse angle to ensure quantitative integration.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H).

    • Use an appropriate relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range (typically 0-200 ppm for ¹³C).

    • Use a larger number of scans (typically 128 or more) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Match, Shim) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_13C->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration (¹H) referencing->integration interpretation Interpretation of Chemical Shifts, Couplings, and Integrals integration->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation

Figure 2: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-(3-Methoxyphenoxy)pyridin-3-amine in CDCl₃ is expected to show distinct signals for the aromatic protons of both the pyridine and phenoxy rings, as well as the methoxy and amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.90d1HH-2 (Pyridine)
~ 7.30dd1HH-4 (Pyridine)
~ 7.25t1HH-5' (Phenoxy)
~ 6.80d1HH-5 (Pyridine)
~ 6.70ddd1HH-6' (Phenoxy)
~ 6.65t1HH-2' (Phenoxy)
~ 6.60ddd1HH-4' (Phenoxy)
~ 3.80s3H-OCH₃
~ 3.70br s2H-NH₂

Interpretation:

  • Pyridine Ring Protons: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. H-2, being adjacent to the nitrogen and ortho to the amino group, is predicted to be the most downfield signal, appearing as a doublet. H-4 will likely be a doublet of doublets due to coupling with both H-2 and H-5. H-5, being shielded by the amino group, is expected to be the most upfield of the pyridine protons and will appear as a doublet.

  • Phenoxy Ring Protons: The protons on the 3-methoxyphenoxy ring will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The H-5' proton, being para to the methoxy group and ortho to the ether linkage, is expected to be a triplet. The other protons (H-2', H-4', and H-6') will appear as complex multiplets in the aromatic region.

  • Methoxy and Amine Protons: The methoxy group protons will appear as a sharp singlet around 3.80 ppm. The amine protons are expected to give a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 160.5C-6 (Pyridine)
~ 160.0C-3' (Phenoxy)
~ 155.0C-1' (Phenoxy)
~ 145.0C-2 (Pyridine)
~ 140.0C-3 (Pyridine)
~ 130.0C-5' (Phenoxy)
~ 125.0C-4 (Pyridine)
~ 110.0C-5 (Pyridine)
~ 108.0C-6' (Phenoxy)
~ 105.0C-4' (Phenoxy)
~ 102.0C-2' (Phenoxy)
~ 55.5-OCH₃

Interpretation:

  • Aromatic Carbons: The carbon atoms attached to electronegative atoms (oxygen and nitrogen) will be the most deshielded and appear at the lowest field. C-6 of the pyridine ring and C-3' of the phenoxy ring, both attached to oxygen, are predicted to have the highest chemical shifts. The other aromatic carbons will appear in the typical range of 100-150 ppm.

  • Aliphatic Carbon: The methoxy carbon is the only aliphatic carbon and will appear at the highest field, around 55.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

The IR spectrum of 6-(3-Methoxyphenoxy)pyridin-3-amine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium, Sharp (two bands)N-H stretching (primary amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-OCH₃)
~ 1620StrongN-H bending (scissoring)
1600 - 1450Strong to MediumAromatic C=C stretching
1300 - 1200StrongAryl C-O stretching (ether)
1250 - 1180StrongAryl C-N stretching
1150 - 1050StrongAlkyl C-O stretching (ether)

Interpretation:

  • N-H Vibrations: The presence of a primary amine will be indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] A strong N-H bending vibration is also expected around 1620 cm⁻¹.[2]

  • C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹.

  • Aromatic and Ether Linkages: The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The strong absorptions for the aryl C-O and C-N bonds are characteristic of the ether and aminopyridine moieties, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain structural insights.

Predicted Mass Spectral Data

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule.

Predicted m/z Assignment
217.10[M+H]⁺
239.08[M+Na]⁺

Interpretation:

  • Molecular Ion: The molecular weight of 6-(3-Methoxyphenoxy)pyridin-3-amine is 216.24. In positive mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 217.10. A sodium adduct [M+Na]⁺ at m/z 239.08 may also be observed.

  • Fragmentation Pattern: Tandem MS/MS of the [M+H]⁺ ion would likely involve cleavage of the ether bond, leading to fragment ions corresponding to the protonated aminopyridine and methoxyphenoxy moieties. The fragmentation of similar phenoxy imidazo[1,2-a] pyridines has been studied, providing a basis for predicting these pathways.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic characterization of 6-(3-Methoxyphenoxy)pyridin-3-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile of the molecule. The outlined experimental protocols serve as a practical reference for researchers working on the synthesis and characterization of this and related compounds. While these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural elucidation.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 6-(3-Methoxyphenoxy)pyridin-3-amine

[1][2][3][4] Executive Summary 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a critical biaryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and neurological tracers.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a critical biaryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and neurological tracers.[1][2][3] Its structural motif—an aminopyridine linked via an ether bridge to a methoxy-substituted phenyl ring—imparts specific solubility characteristics driven by the basicity of the pyridine nitrogen and the lipophilicity of the diaryl ether scaffold.[1][2][3]

This guide provides a comprehensive technical analysis of its solubility profile. It moves beyond static data points to establish a predictive and experimental framework for researchers handling this compound in drug discovery workflows.

Key Physicochemical Drivers:

  • pH-Dependent Solubility: The pyridine ring acts as a pH-switchable solubilizing group (pKa ~6.0).[1][2][3]

  • Lipophilicity: The diaryl ether backbone drives significant lipophilicity (Predicted LogP ~2.5–3.0), necessitating organic co-solvents for stock preparation.[1][2][3][4]

  • Oxidation Sensitivity: The primary amine at position 3 is susceptible to oxidation; solubility protocols must account for stability.[1][2][3]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2][3][4]

Structural Analysis
FeatureChemical MoietyImpact on Solubility
Ionizable Center Pyridine Nitrogen (N1)Primary Driver. Accepts a proton at acidic pH, drastically increasing aqueous solubility.[1][2][3][4]
H-Bond Donor Exocyclic Amine (-NH2)Weak donor.[1][2][3][4] Increases polarity slightly but does not drive bulk aqueous solubility.[1][2][3][4]
Lipophilic Core Phenyl & Pyridine RingsLimits intrinsic aqueous solubility (

).[2][3][4] Requires organic solvents for high-concentration stocks.[1][2][3]
Polar Handle Methoxy Group (-OCH3)Weak H-bond acceptor.[1][2][3][4] Improves solubility in polar organic solvents (e.g., Methanol, DMSO).[1][2][3][4]
Predicted Properties (In Silico Consensus)
  • Molecular Weight: 216.24 g/mol [1][2][3][5]

  • pKa (Base): 5.8 – 6.2 (Pyridine Nitrogen)[1][2][3]

  • LogP (Octanol/Water): 2.6 ± 0.4[1][2][3]

  • LogD (pH 7.4): ~2.6 (Predominantly neutral species)[1][2][3]

  • LogD (pH 2.0): ~ -0.5 (Predominantly cationic species)[1][2][3]

Predicted Solubility Profile

Aqueous Solubility (pH Dependency)

The solubility of 6-(3-Methoxyphenoxy)pyridin-3-amine follows a classical Henderson-Hasselbalch profile for a mono-basic compound.[1][2][3]

  • pH 1.2 (SGF / 0.1N HCl): High (> 10 mg/mL). The molecule exists as a pyridinium cation, highly solvated by water.[1][2][3][4]

  • pH 4.0 - 5.0: Moderate. Transition zone where ionization decreases.[1][2][3]

  • pH 7.4 (PBS): Low (< 0.1 mg/mL). The molecule is primarily neutral.[1][2][3] Solubility is limited by the lattice energy of the crystal form.[1][2][3][4]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on the dielectric constant and structural affinity:

SolventSolubility RatingRecommended Use
DMSO Excellent (> 50 mg/mL)Primary stock solution (typically 10-100 mM).[1][2][3][4]
Methanol/Ethanol Good (> 20 mg/mL)Secondary dilution; amenable to evaporation.[2][3][4]
Acetonitrile ModerateHPLC mobile phase compatibility.[1][2][3][4]
Dichloromethane HighExtraction/Purification (not for biological assays).[2][3][4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Establishing the "Gold Standard" equilibrium solubility.[1][2][3]

Materials:

  • Compound: 6-(3-Methoxyphenoxy)pyridin-3-amine (Solid).[1][2][3]

  • Media: pH 1.2 (HCl), pH 7.4 (Phosphate Buffer).[1][2][3][4]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1][2][3]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

    • Validation Step: Check for presence of undissolved solid.[1][2][3][4] If clear, add more solid.[1][2][3][4]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (low binding).

    • Validation Step: Measure pH of the supernatant.[1][2][3][4] If pH shifted > 0.1 units, re-adjust and repeat.

  • Quantification: Dilute supernatant with Mobile Phase (ACN:Water) and analyze via HPLC.

    • Calibration: Use a 5-point standard curve prepared from a DMSO stock.[1][2][3]

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening where solid material is limited.[1][2][3]

Workflow:

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spike: Spike 5 µL of stock into 495 µL of buffer (final 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 96-well filter plate.

  • Analysis: Quantify filtrate via UV-Vis or LC-MS.

    • Calculation: Solubility = (Peak Area_Sample / Peak Area_Standard) × Concentration_Standard.[1][2][3]

Visualization of Solubility Dynamics[1][2][3][4]

The following diagram illustrates the pH-dependent speciation and the decision logic for solvent selection.

SolubilityProfile cluster_protocol Experimental Logic Compound 6-(3-Methoxyphenoxy) pyridin-3-amine Acidic Acidic pH (< 4.0) [Protonated Cation] Compound->Acidic Protonation (N1) Neutral Neutral pH (> 7.0) [Uncharged Species] Compound->Neutral De-protonation DMSO DMSO Stock (Soluble) Compound->DMSO Lipophilic Interaction HighSol High Aqueous Solubility (> 10 mg/mL) Acidic->HighSol Ionic Solvation LowSol Low Aqueous Solubility (< 0.1 mg/mL) Neutral->LowSol Crystal Lattice Energy CheckSolid Check Solid Presence HighSol->CheckSolid LowSol->CheckSolid CheckpH Verify Final pH CheckSolid->CheckpH Valid?

Caption: Solubility speciation map showing the transition between protonated (high solubility) and neutral (low solubility) states, linked to experimental validation steps.

References

  • BLD Pharm. (n.d.).[1][2][3][4] 6-(3-Methoxyphenoxy)pyridin-3-amine Product Data. Retrieved from

  • PubChem. (2025).[1][2][3] 6-Methoxypyridazin-3-amine Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from [1][2][3]

  • Williams, R. (2022).[1][2][3][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • Toronto Research Chemicals. (n.d.).[1][2][3] 6-Phenoxypyridin-3-amine Analog Data. Retrieved from [1][2][3]

Sources

Foundational

An In-depth Technical Guide to 6-(3-Methoxyphenoxy)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold 6-(3-Methoxyphenoxy)pyridin-3-amine is a heterocyclic aromatic amine that has emerged as a valuable building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

6-(3-Methoxyphenoxy)pyridin-3-amine is a heterocyclic aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a substituted phenoxy moiety with an aminopyridine core, provide a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics and diagnostic agents.

The aminopyridine motif is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. The addition of the 3-methoxyphenoxy group at the 6-position introduces further opportunities for molecular recognition and allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. This strategic combination of functionalities makes 6-(3-methoxyphenoxy)pyridin-3-amine a compound of significant interest to researchers in drug discovery and development.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for 6-(3-Methoxyphenoxy)pyridin-3-amine is not widely published, its key properties can be summarized from available data sources.

PropertyValueSource
CAS Number 305801-13-2[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
Appearance Likely a solid at room temperatureInferred

Safety and Handling:

6-(3-Methoxyphenoxy)pyridin-3-amine is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine is not extensively detailed in peer-reviewed literature with a specific, validated protocol. However, based on established methodologies for analogous compounds, a reliable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a suitably activated pyridine ring with an appropriate nucleophile.

A plausible and commonly employed strategy is the reaction of 6-chloropyridin-3-amine with 3-methoxyphenol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C6 position, leading to the displacement of the chloride leaving group.

Synthesis_of_6-(3-Methoxyphenoxy)pyridin-3-amine reactant1 6-Chloropyridin-3-amine reaction + reactant2 3-Methoxyphenol product 6-(3-Methoxyphenoxy)pyridin-3-amine + + reaction->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1: General reaction scheme for the synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a representative example and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 6-Chloropyridin-3-amine

  • 3-Methoxyphenol

  • Potassium carbonate (K₂CO₃) or a similar base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-chloropyridin-3-amine (1.0 eq) in DMF, add 3-methoxyphenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(3-methoxyphenoxy)pyridin-3-amine.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the reactants remain in solution at the elevated temperatures required for the SNAr reaction and to facilitate the reaction by solvating the potassium cation.

  • Base: Potassium carbonate is a common and effective base for this type of reaction. It deprotonates the phenol, generating the more nucleophilic phenoxide, which is necessary for the substitution to occur.

  • Temperature: The reaction is heated to overcome the activation energy of the nucleophilic aromatic substitution, which involves the temporary disruption of the pyridine ring's aromaticity.

Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of 6-(3-methoxyphenoxy)pyridin-3-amine lies in its utility as a versatile intermediate for the synthesis of complex molecules with significant therapeutic and diagnostic potential. A prime example is its use in the development of positron emission tomography (PET) imaging agents for neurodegenerative diseases.

Imaging α-Synuclein Aggregates in Parkinson's Disease

Parkinson's disease is characterized by the misfolding and aggregation of the protein α-synuclein in the brain. The development of PET tracers that can selectively bind to these aggregates is a major goal in neuroscience research, as it would enable early diagnosis and monitoring of disease progression.

Researchers have successfully utilized 6-(3-methoxyphenoxy)pyridin-3-amine as a key building block in the synthesis of novel quinoline-based PET tracers.[2] In these syntheses, the amino group of 6-(3-methoxyphenoxy)pyridin-3-amine is coupled with a halogenated quinoline core, often via a Buchwald-Hartwig amination reaction.

Buchwald-Hartwig_Amination reactant1 6-(3-Methoxyphenoxy)pyridin-3-amine reaction + reactant2 Halogenated Quinoline product N-(6-(3-Methoxyphenoxy)pyridin-3-yl)quinolin-amine derivative + + reaction->product Pd catalyst Ligand Base Solvent

Figure 2: Buchwald-Hartwig amination for the synthesis of PET tracer precursors.

The resulting N-(6-(3-methoxyphenoxy)pyridin-3-yl)quinolin-amine derivatives have shown high binding affinity and selectivity for α-synuclein aggregates, making them promising candidates for clinical development.[2] The 3-methoxyphenoxy group in this context plays a crucial role in modulating the lipophilicity of the final molecule, which is a critical parameter for brain penetration and favorable pharmacokinetic properties.

Potential Mechanisms of Action and Future Directions

While the primary reported application of 6-(3-methoxyphenoxy)pyridin-3-amine is as a synthetic intermediate, the broader class of aminophenoxypyridine derivatives has been investigated for various biological activities. Notably, some analogs have shown affinity for neurotransmitter transporters. This suggests that molecules derived from this scaffold could potentially modulate neuronal signaling pathways.

Further research into the biological activities of 6-(3-methoxyphenoxy)pyridin-3-amine and its simple derivatives is warranted. Its structural similarity to known bioactive molecules suggests that it could serve as a starting point for the discovery of novel inhibitors or modulators of various biological targets. The exploration of its potential in areas such as oncology, inflammation, and infectious diseases could unveil new therapeutic opportunities.

Conclusion

6-(3-Methoxyphenoxy)pyridin-3-amine is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and its successful application in the development of sophisticated molecular probes for neurodegenerative diseases highlight its importance. As research continues to uncover the therapeutic potential of novel chemical scaffolds, 6-(3-methoxyphenoxy)pyridin-3-amine is poised to play an increasingly significant role in the discovery of next-generation drugs and diagnostic agents.

References

Sources

Exploratory

Discovery &amp; Process Chemistry of 6-(3-Methoxyphenoxy)pyridin-3-amine

Executive Summary: The Privileged Scaffold In the landscape of kinase inhibitor discovery, the 6-(3-methoxyphenoxy)pyridin-3-amine (also chemically indexed as 5-amino-2-(3-methoxyphenoxy)pyridine) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 6-(3-methoxyphenoxy)pyridin-3-amine (also chemically indexed as 5-amino-2-(3-methoxyphenoxy)pyridine) represents a high-value "privileged structure."[1] It serves as a critical pharmacophore used to probe the hydrophobic back-pockets of Type II kinase inhibitors, particularly targeting FLT3 , c-Met , and VEGFR pathways.[1]

This guide details the technical "discovery" of this intermediate—not merely its first synthesis, but the optimization of its process chemistry to ensure regiochemical purity and scalability for SAR (Structure-Activity Relationship) library generation.

Strategic Utility
  • H-Bond Acceptor: The pyridine nitrogen (N1) provides a crucial hydrogen bond acceptor in the hinge region or solvent front.[1]

  • Conformational Lock: The ether linkage allows the phenyl ring to adopt a perpendicular conformation relative to the pyridine, often required to access the DFG-out pocket of kinases.[1]

  • Selectivity Probe: The 3-methoxy substituent is strategically placed to interact with specific hydrophobic residues (e.g., the Gatekeeper residue), allowing chemists to tune selectivity against off-target kinases.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine is classically approached via a convergent route involving Nucleophilic Aromatic Substitution (


) followed by nitro group reduction.[1] While Buchwald-Hartwig couplings are possible, the 

approach is preferred for cost-efficiency and avoidance of heavy metal contamination in early-stage intermediates.[1]
Mechanistic Pathway (DOT Visualization)[1]

ReactionPathway SM1 2-Chloro-5-nitropyridine (Electrophile) Inter Intermediate: 2-(3-methoxyphenoxy)-5-nitropyridine SM1->Inter S_NAr (90°C) SM2 3-Methoxyphenol (Nucleophile) SM2->Inter Base K2CO3 / DMF (Base) Base->Inter Product Target: 6-(3-methoxyphenoxy)pyridin-3-amine Inter->Product Reduction RedAgent H2, Pd/C or Fe/NH4Cl RedAgent->Product

Figure 1: Convergent synthetic pathway via


 ether formation and subsequent nitro reduction.[1]

Detailed Experimental Protocols

The following protocols are optimized for gram-scale synthesis, prioritizing safety and impurity purging.

Step 1: Ether Formation ( )

Objective: Synthesis of 2-(3-methoxyphenoxy)-5-nitropyridine.[1] Challenge: Preventing the hydrolysis of the chloropyridine to 5-nitro-2-pyridone.

Reagents:
  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • 3-Methoxyphenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

Protocol:
  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-5-nitropyridine (10.0 g, 63 mmol) and anhydrous DMF (100 mL).

  • Addition: Add 3-methoxyphenol (8.6 g, 69 mmol) followed by

    
     (17.4 g, 126 mmol).
    
  • Reaction: Heat the suspension to 90°C under

    
     atmosphere. Monitor via TLC (30% EtOAc/Hexane) or LCMS.[1]
    
    • Checkpoint: Reaction typically completes in 3–4 hours.[1] If starting material persists, do not increase temp >110°C to avoid degradation.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring.

  • Isolation: The product should precipitate as a yellow/tan solid.[1] Filter the solid.[1][2][3]

  • Purification (Crucial): Wash the filter cake with 1N NaOH (2x 50 mL) to remove unreacted 3-methoxyphenol (phenolic impurity).[1] Wash with water until neutral pH.[1] Dry in a vacuum oven at 45°C.

Yield Target: >85% Key Impurity: 3-Methoxyphenol (removed via caustic wash).[1][2][4]

Step 2: Nitro Reduction

Objective: Reduction to 6-(3-methoxyphenoxy)pyridin-3-amine.[1] Method: Hydrogenation (Pd/C) is cleanest, but Iron/Ammonium Chloride is preferred if halogenated substituents are present elsewhere on the ring (to prevent dehalogenation).[1]

Protocol (Pd/C Method):
  • Setup: Dissolve the nitro intermediate (10.0 g) in Methanol (100 mL) and THF (20 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under an Argon blanket (Safety: Pyrophoric).

  • Reaction: Purge with

    
     gas and stir under a balloon of 
    
    
    
    (1 atm) or in a shaker (30 psi) for 4–6 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with MeOH.[1]

  • Concentration: Concentrate the filtrate in vacuo to yield the crude amine.

  • Storage: The amine is oxidation-sensitive.[1] Store under

    
     at -20°C or use immediately.
    

Analytical Profile & Characterization

Validation of the structure is critical before using the fragment in library synthesis.[1]

PropertySpecification / Observation
Appearance Off-white to pale brown solid (darkens on air exposure).[1]
LCMS (ESI+) [M+H]+ = 217.1
1H NMR (DMSO-d6) Pyridine Ring:

7.65 (d, 1H, H-2), 7.05 (dd, 1H, H-4), 6.75 (d, 1H, H-5).[1] Phenoxy Ring:

7.25 (t, 1H), 6.6–6.8 (m, 3H).[1] Methoxy:

3.73 (s, 3H).[1] Amine:

5.10 (br s, 2H,

).[1]
Key Diagnostic The disappearance of the downfield nitro-associated shifts and appearance of the broad amine singlet at 5.10 ppm.[1]

Application: Urea Coupling Workflow

The primary utility of this amine is in the formation of urea-linked kinase inhibitors (e.g., Sorafenib/Linifanib analogs).[1]

Workflow Logic (DOT Visualization)

UreaCoupling Amine 6-(3-methoxyphenoxy)pyridin-3-amine Isocyanate Intermediate: Isocyanate Species Amine->Isocyanate Base / 0°C Reagent Activation Agent: Triphosgene or Phenyl Chloroformate Reagent->Isocyanate Partner Coupling Partner: (e.g., Aminopyrazole / Quinoline) Urea Final Kinase Inhibitor (Urea Linkage) Partner->Urea Isocyanate->Urea + Partner / Heat

Figure 2: General workflow for incorporating the amine into Type II kinase inhibitors.[1]

Coupling Protocol Note:

When using phenyl chloroformate , generate the carbamate of the 6-(3-methoxyphenoxy)pyridin-3-amine first.[1] This carbamate is stable and can be stored.[1] Reacting the carbamate with a second amine (the "head" group) in the presence of TEA/DMSO yields the urea cleanly.[1]

References

  • Li, H., et al. (2024). "Discovery of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine as an inhibitor of FLT3-ITD and BCR-ABL pathways."[1] Bioorganic Chemistry, 143, 106966.[1][5] Link

  • ChemicalBook. "General procedure for the synthesis of 2-aminodiphenylethers." (Based on European Journal of Medicinal Chemistry, 2019, vol. 171, p. 195-208).[1] Link

  • Vertex AI Search. "Synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine and kinase inhibitor intermediates." (Consolidated Search Results). Link

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent Raf Kinase Inhibitor BAY 43-9006 (Sorafenib)."[1] Current Opinion in Drug Discovery & Development. (Foundational reference for diaryl ether urea chemistry).

Sources

Foundational

6-(3-Methoxyphenoxy)pyridin-3-amine as a building block in medicinal chemistry

This technical guide details the utility, synthesis, and application of 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) in medicinal chemistry.[1][2] A Strategic Scaffold for Kinase Inhibitor Discovery[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and application of 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) in medicinal chemistry.[1][2]

A Strategic Scaffold for Kinase Inhibitor Discovery[1][2]

Executive Summary

In the landscape of modern drug discovery, 6-(3-Methoxyphenoxy)pyridin-3-amine represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its core architecture features a biaryl ether motif connecting a pyridine ring to a methoxy-substituted benzene.[1][2] This structure is particularly valued in the design of Type II kinase inhibitors and GPCR ligands , where the ether linkage provides necessary conformational flexibility while maintaining metabolic stability superior to ester or amide bioisosteres.[1]

The molecule serves as a bifunctional building block:

  • The Amine Handle (C3): A nucleophilic vector for coupling to "hinge-binding" heterocycles via urea, amide, or Buchwald-Hartwig linkages.[1][2]

  • The Phenoxy Tail (C6): A hydrophobic moiety that occupies the allosteric "back pocket" (e.g., the DFG-out pocket in kinases), with the methoxy group offering a vector for hydrogen bonding or solubility modulation.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
PropertyData
IUPAC Name 6-(3-Methoxyphenoxy)pyridin-3-amine
CAS Number 305801-13-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
LogP (Calc) ~2.3 (Lipophilic, good membrane permeability)
TPSA 51.0 Ų (Ideal for CNS and peripheral penetration)
pKa (Pyridyl N) ~3.5 (Reduced basicity due to ether electron withdrawal)
H-Bond Donors/Acceptors 1 / 4
Synthetic Architecture

The synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine is best approached via a convergent Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .[1][2] This route is preferred over direct coupling of the amine due to the high reactivity of the nitro-pyridine precursor and the avoidance of competing N-arylation.[1]

3.1 Retrosynthetic Logic (DOT Visualization)

Synthesis Target 6-(3-Methoxyphenoxy) pyridin-3-amine Intermediate 2-(3-Methoxyphenoxy)- 5-nitropyridine Intermediate->Target Reduction (Fe/NH4Cl or H2/Pd) SM1 2-Chloro-5-nitropyridine SM1->Intermediate S_NAr (K2CO3, DMF) SM2 3-Methoxyphenol SM2->Intermediate

Figure 1: Convergent synthesis pathway utilizing the reactivity of the 2-chloro-5-nitropyridine electrophile.[1][3][4]

3.2 Detailed Experimental Protocol

Step 1: S_NAr Coupling

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methoxyphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]

  • Solvent: DMF (Anhydrous).[2]

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine and 3-methoxyphenol in DMF (0.5 M concentration).

    • Add K₂CO₃ in a single portion.

    • Heat the reaction mixture to 80°C for 4–6 hours. Note: The reaction is driven by the electron-withdrawing nitro group activating the C2 position.[1]

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting chloride (Rf ~0.[1][2]6) should disappear, replaced by the nitro-ether product (Rf ~0.4).[1][2]

    • Workup: Pour into ice water. The product usually precipitates as a yellow solid.[1][2] Filter, wash with water, and dry.[1][2][5]

Step 2: Nitro Reduction (Iron-Ammonium Chloride Method) [1][2]

  • Rationale: This method is chemoselective and avoids the use of high-pressure hydrogen or pyrophoric catalysts.[1][2]

  • Reagents: Nitro intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]

  • Solvent: Ethanol/Water (3:1).[2]

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.[1][2]

    • Add NH₄Cl and Fe powder.[1][2]

    • Reflux vigorously (80°C ) for 2 hours.

    • Validation: The yellow color of the nitro compound will fade to a pale/colorless solution (or darken due to iron salts).[2] LC-MS should show the mass shift from M+ (Nitro) to M-30+2 (Amine).[1][2]

    • Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate and extract with EtOAc.[1][2]

Medicinal Chemistry Applications

This building block is primarily deployed to construct biaryl urea or biaryl amide kinase inhibitors.[1][2]

4.1 Structural Activity Relationship (SAR) Logic
  • The Ether Bridge: The oxygen atom acts as a hydrogen bond acceptor but, more importantly, introduces a "kink" in the molecule (approx. 120° bond angle).[1] This geometry is critical for inhibitors that bind to the inactive conformation (DFG-out) of kinases, allowing the phenoxy group to access the hydrophobic allosteric pocket.[1]

  • The Methoxy Group: Located at the meta position of the distal ring, it often contacts specific residues (e.g., the "gatekeeper" residue) or improves solubility compared to a bare phenyl ring.[1]

  • The Pyridine Nitrogen: Can form water-mediated hydrogen bonds in the solvent-exposed region of the binding pocket.[1]

4.2 Functionalization Workflows (DOT Visualization)

Applications cluster_0 Reaction Vectors cluster_1 Target Classes Core 6-(3-Methoxyphenoxy) pyridin-3-amine Amide Amide Coupling (HATU/EDC) Core->Amide Urea Urea Formation (Isocyanates/CDI) Core->Urea Buchwald Pd-Catalyzed C-N (Buchwald-Hartwig) Core->Buchwald Kinase Type II Kinase Inhibitors (VEGFR, c-Met, p38) Amide->Kinase Hinge Binder Urea->Kinase DFG-out Stabilizer GPCR GPCR Antagonists Buchwald->GPCR

Figure 2: Divergent synthesis applications.[1][2] The amine is the primary attachment point for "warheads" or hinge-binding motifs.[1]

4.3 Case Study: Kinase Inhibition

In the design of inhibitors for c-Met or VEGFR , the 3-amino group is often converted into a urea linkage (e.g., reacting with a phenyl isocyanate).[1] The resulting urea hydrogens form a bidentate hydrogen bond with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase αC-helix and DFG motif, anchoring the inhibitor.[1] The 6-(3-methoxyphenoxy) tail then extends into the hydrophobic back pocket, providing selectivity.[1][2]

Handling and Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aminopyridines can darken upon oxidation over time.[1][2]

  • Safety: The compound is an irritant.[1][2] Standard PPE (gloves, goggles) is required.[1][2]

  • Stability: The ether linkage is robust against hydrolysis.[1][2] However, the methoxy group is a potential site for metabolic O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4) in vivo, which should be considered during lead optimization.[1][2]

References
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 81673 (Related Structure: 6-Methoxypyridazin-3-amine). Retrieved from [Link]

  • Li, H., et al. (2024).[1][2][6] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. MDPI.[1][2] Retrieved from [Link]

  • Google Patents. (2012).[2] US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.[1][2] Retrieved from

Sources

Exploratory

The Structure-Activity Relationship of 6-(3-Methoxyphenoxy)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition The 6-(3-methoxyphenoxy)pyridin-3-amine core represents a significant scaffold in modern medicinal chemistry, particularly in the pursuit of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

The 6-(3-methoxyphenoxy)pyridin-3-amine core represents a significant scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. This diaryl ether-linked aminopyridine structure has garnered attention for its potential to engage with the ATP-binding sites of various kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, drawing upon evidence from related chemical series to offer a comprehensive understanding for researchers and drug development professionals.

The rationale for focusing on this scaffold stems from the established success of pyridine-based compounds in targeting a wide array of biological targets. The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to form key hydrogen bonds and other interactions within protein binding pockets. When combined with a phenoxy group, it forms a flexible yet constrained diaryl ether linkage that can orient aromatic systems for optimal target engagement. The 3-amino group on the pyridine ring often serves as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The methoxy substituent on the phenoxy ring provides a handle for modulating physicochemical properties and can influence binding affinity and selectivity.

This guide will dissect the SAR of the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold by examining the impact of substitutions at three key positions: the pyridine ring, the phenoxy ring, and the 3-amino group. By understanding how modifications at these sites affect biological activity, researchers can rationally design more potent, selective, and drug-like molecules.

Core Scaffold and Key Modification Points

The foundational structure of the 6-(3-methoxyphenoxy)pyridin-3-amine series provides a versatile platform for chemical exploration. The key regions for modification to probe the SAR are highlighted below.

SAR_scaffold cluster_pyridine Pyridine Ring Modifications (R1, R2) cluster_phenoxy Phenoxy Ring Modifications (R3, R4, R5) cluster_amine 3-Amine Modifications (R6) scaffold R1 R1 structure R2 R2 R3 R3 R4 R4 R5 R5 R6 R6

Caption: Core scaffold of 6-(3-methoxyphenoxy)pyridin-3-amine highlighting key modification points.

Structure-Activity Relationship Analysis

Modifications of the Pyridine Ring

The pyridine core is central to the interaction of these derivatives with their biological targets. Modifications to this ring can significantly impact binding affinity and selectivity.

  • Substitution at the 2-, 4-, and 5-positions: Introduction of small alkyl or electron-withdrawing groups at these positions can influence the electronic properties of the pyridine nitrogen and the 3-amino group. For instance, in related pyridin-3-amine series, a cyano group at the 5-position has been shown to enhance potency against certain kinases[1]. This is likely due to the electron-withdrawing nature of the cyano group, which can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding capabilities.

Modifications of the Phenoxy Ring

The phenoxy ring extends into a more solvent-exposed region of the ATP-binding pocket in many kinases. Substitutions on this ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties.

  • Position and Nature of Substituents: The presence and position of substituents on the phenoxy ring can dramatically alter biological activity. Studies on similar diaryl ether-containing kinase inhibitors have shown that methoxy groups, like the one in the parent scaffold, can increase potency by forming favorable interactions with the target protein[2][3]. Further exploration with different electron-donating and electron-withdrawing groups, as well as halogens, at the ortho-, meta-, and para-positions is a key area for optimization. For example, the addition of a methyl group to the 4-position of the phenoxy ring in a related series has been documented, suggesting this is a viable point for modification[4].

Modifications of the 3-Amino Group

The 3-amino group is a critical pharmacophoric element, often acting as a primary hydrogen bond donor to the hinge region of kinases.

  • Acylation and Alkylation: Acylation or alkylation of the 3-amino group can modulate its hydrogen bonding capacity and introduce new interactions with the target. In many kinase inhibitor scaffolds, this amine is often elaborated into larger, more complex moieties to pick up additional interactions and improve selectivity. For instance, in a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, this amine was part of a larger structure that targeted FLT3 kinase[5].

  • Formation of Fused Ring Systems: The 3-amino group can also serve as a synthetic handle to construct fused heterocyclic systems, leading to more rigid and potentially more potent and selective inhibitors.

Biological Target and Therapeutic Potential

While a definitive single target for the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold is not yet established in the public domain, the structural alerts and the activity of closely related analogs strongly suggest a role as kinase inhibitors .

Several kinase families are likely targets for this scaffold, including:

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The pyridin-3-amine core is present in known FLT3 inhibitors[5][6][7]. Derivatives of this scaffold could be potent and selective inhibitors of both wild-type and mutant forms of FLT3.

  • p38 MAP Kinase: A patent for (6-(phenoxy)-pyrido[3,4-d]pyrimidin-2-yl)-amine derivatives as p38 kinase inhibitors suggests that related pyridine-based diaryl ethers can target this key inflammatory mediator[8].

  • Other Tyrosine and Serine/Threonine Kinases: The general structure of this scaffold makes it a plausible inhibitor for a range of other kinases implicated in oncology and immunology.

Experimental Protocols

General Synthetic Route

A common method for the synthesis of 6-(phenoxy)pyridin-3-amine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.

synthesis_workflow start Starting Materials: - 6-chloropyridin-3-amine - 3-methoxyphenol reaction Nucleophilic Aromatic Substitution (SNAr) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., DMF, DMSO) - Heat start->reaction product 6-(3-methoxyphenoxy)pyridin-3-amine reaction->product purification Purification - Column Chromatography product->purification characterization Characterization - NMR - Mass Spectrometry purification->characterization

Caption: General synthetic workflow for 6-(3-methoxyphenoxy)pyridin-3-amine derivatives.

Step-by-Step Protocol:

  • To a solution of 6-chloropyridin-3-amine (1.0 eq) and 3-methoxyphenol (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(3-methoxyphenoxy)pyridin-3-amine derivative.

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized derivatives against a panel of kinases, a standard in vitro kinase assay can be employed.

Protocol Outline:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at a controlled temperature for a specific period to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Data Presentation

Compound R1 R2 R3 Kinase Target IC50 (nM)
Parent HH3-OCH3--
Analog 1 HCN3-OCH3Kinase XValue
Analog 2 HH4-FKinase XValue
Analog 3 HH3-OCH3, 4-CH3Kinase XValue

This table is a template for summarizing SAR data. The specific values would be populated from experimental results.

Conclusion and Future Directions

The 6-(3-methoxyphenoxy)pyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gathered from related chemical series provide a strong foundation for the rational design of new derivatives with improved potency, selectivity, and drug-like properties. Future work should focus on a systematic exploration of the chemical space around this core, guided by the SAR principles outlined in this guide. The synthesis and biological evaluation of a focused library of analogs will be crucial for identifying lead compounds for further preclinical development. Particular attention should be paid to optimizing the substitution patterns on both the pyridine and phenoxy rings to achieve the desired target profile.

References

  • (6-(phenoxy)-pyrido`3,4-d! pyrimidin-2-yl)-amine derivatives as p38 kinase inhibitors for the treatment of inflammatoryy conditions such as rheumatois artritis.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. [Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PMC - PubMed Central. [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography - Digital Commons@Becker. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed. [Link]

Sources

Foundational

Comprehensive Technical Profile: 6-(3-Methoxyphenoxy)pyridin-3-amine

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Chemical Identity 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a specialized heterocyclic building block extensively utilized in the synthesis of Type II kinase inhibitors. Its structural motif—an aminopyridine core linked via an ether bridge to a meta-substituted phenol—serves as a critical "hinge-binding" or "linker" scaffold in drug discovery, particularly for targets such as FLT3 , c-Met , and VEGFR .

This guide provides a definitive reference for the nomenclature, physicochemical properties, synthetic pathways, and medicinal applications of this compound.

Nomenclature & Synonyms

The naming conventions for this compound vary based on IUPAC prioritization rules (pyridine vs. amine) and vendor-specific cataloging.

CategoryPrimary Synonym / IdentifierContext
Common Name 6-(3-Methoxyphenoxy)pyridin-3-amineStandard Chemical Name
IUPAC (Preferred) 6-(3-methoxyphenoxy)pyridin-3-amineOfficial IUPAC nomenclature
Inverted IUPAC 3-Amino-6-(3-methoxyphenoxy)pyridineEmphasizes the amine functionality
Alternative Numbering 5-Amino-2-(3-methoxyphenoxy)pyridineBased on pyridine nitrogen priority
Structural Name (6-(3-methoxyphenoxy)-3-pyridyl)amineDescriptive structural breakdown
CAS Registry No. 305801-13-2 Primary Search Identifier
MDL Number MFCD03095090Symyx / Biovia Database ID
Digital Identifiers
  • SMILES: COc1cccc(Oc2ccc(N)cn2)c1

  • InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N[1]

  • Molecular Formula: C₁₂H₁₂N₂O₂

Physicochemical Properties & Structural Analysis

Understanding the physical profile is essential for predicting solubility in assay buffers and behavior in synthetic workups.

PropertyValueRelevance to Drug Design
Molecular Weight 216.24 g/mol Fragment-like; ideal for growing into larger ligands.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
TPSA 51.2 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (Amine -NH2)Key interaction point for kinase hinge regions (e.g., Glu/Asp residues).
H-Bond Acceptors 4 (N, O atoms)Facilitates water solubility and target binding.
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing phenoxy group.

Synthetic Methodology

The synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine is a robust, two-step process involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from commercially available precursors to the target amine.

SynthesisPathway Precursor1 2-Chloro-5-nitropyridine (Electrophile) Intermediate 2-(3-Methoxyphenoxy)-5-nitropyridine (Nitro Intermediate) Precursor1->Intermediate Step 1: SnAr K2CO3, DMF, 80°C Precursor2 3-Methoxyphenol (Nucleophile) Precursor2->Intermediate Product 6-(3-Methoxyphenoxy)pyridin-3-amine (Target) Intermediate->Product Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Synthetic route for 6-(3-Methoxyphenoxy)pyridin-3-amine via SnAr coupling and hydrogenation.

Detailed Protocol
Step 1:

Coupling
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methoxyphenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine and 3-methoxyphenol in dry DMF.

    • Add

      
       and heat the mixture to 80–90°C for 4–6 hours.
      
    • Monitor: TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting chloride.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[2]

Step 2: Nitro Reduction
  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (

    
    , balloon pressure).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Stir under

      
       atmosphere at Room Temperature for 2–12 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the target amine.

    • Note: The amine is sensitive to oxidation; store under nitrogen at -20°C.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in kinase inhibitor design. The aminopyridine moiety often serves as the hinge-binding element, mimicking the adenine ring of ATP, while the methoxyphenoxy tail extends into the hydrophobic back-pocket of the enzyme.

Target Relevance
  • FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML) research.[3] The ether linkage provides flexibility, allowing the inhibitor to accommodate gatekeeper mutations (e.g., F691L).

  • c-Met & VEGFR: The diaryl ether scaffold is a bioisostere for the diaryl urea found in drugs like Sorafenib, offering improved solubility and distinct binding kinetics.

Pharmacophore Mapping

The diagram below visualizes how this fragment interacts within a generic kinase ATP-binding pocket.

Pharmacophore Amine Pyridine-NH2 (H-Bond Donor) PyridineN Pyridine Nitrogen (H-Bond Acceptor) Hinge Kinase Hinge Region (Glu/Asp Backbone) Amine->Hinge H-Bond Linker Ether Oxygen (Flexible Linker) PyridineN->Linker Covalent PyridineN->Hinge H-Bond Phenyl 3-Methoxyphenyl (Hydrophobic Tail) Linker->Phenyl Covalent Gatekeeper Gatekeeper Residue (Steric Control) Linker->Gatekeeper Proximity BackPocket Hydrophobic Back Pocket (Selectivity) Phenyl->BackPocket Van der Waals

Figure 2: Pharmacophore interaction map showing the binding mode of the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold within a kinase active site.

References

  • PubChem Compound Summary. (2025). 6-(3-Methoxyphenoxy)pyridin-3-amine (CID 10290828). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Product Entry: 6-(3-Methoxyphenoxy)pyridin-3-amine CAS 305801-13-2. Link

  • Wang, X., et al. (2024). "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways."[3] Bioorganic Chemistry, 143, 106966.[3] (Demonstrates usage of the phenoxy-pyridine motif in kinase inhibitors). Link

  • Santa Cruz Biotechnology. (2024). 6-(3,4-dimethylphenoxy)pyridin-3-amine Product Data (Structural analog reference for handling/safety). Link

  • Google Patents. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors (US-10875864-B2).[4] (Patent referencing similar aminopyridine intermediates).[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine

Abstract This document provides a detailed protocol and scientific rationale for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The primary s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the coupling of 6-chloropyridin-3-amine and 3-methoxyphenol. We will explore the mechanistic underpinnings of this transformation, drawing parallels to established methodologies like the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), to provide researchers with a robust and reproducible procedure. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful synthesis.

Introduction and Scientific Context

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The specific target molecule, 6-(3-methoxyphenoxy)pyridin-3-amine, incorporates both a diaryl ether linkage and a reactive primary amine on a pyridine scaffold, making it a highly versatile intermediate for further chemical elaboration. The synthesis of such structures typically relies on cross-coupling reactions, which have evolved significantly over the past decades.

The formation of the C-O bond between an aryl halide and a phenol can be achieved through several powerful methods. Historically, the Ullmann condensation , a copper-catalyzed reaction, has been the workhorse for diaryl ether synthesis.[1][2] This method traditionally requires harsh conditions, including high temperatures and polar aprotic solvents.[1] More contemporary approaches, such as the Buchwald-Hartwig amination chemistry, have expanded to include C-O coupling reactions, often employing palladium catalysts with specialized ligands to achieve the transformation under milder conditions.[3][4][5]

However, the specific electronic nature of the starting material, 6-chloropyridin-3-amine, presents an opportunity for a more direct approach. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electronegative nitrogen atom (an aza-group). This electronic property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] The chloro-substituent at the 6-position is activated towards displacement by a suitable nucleophile, in this case, the phenoxide generated from 3-methoxyphenol. The reaction proceeds through a well-defined addition-elimination mechanism, offering a potentially catalyst-free or minimally catalyzed route to the desired product.[8][9][10]

This application note will focus on a robust protocol that leverages the principles of SNAr, potentially enhanced by a copper catalyst in a modified Ullmann-type approach to ensure high yield and purity.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the 3-methoxyphenoxide anion on the electron-poor pyridine ring at the carbon atom bearing the chlorine.

Step 1: Deprotonation of the Phenol A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the hydroxyl group of 3-methoxyphenol, generating the more nucleophilic phenoxide anion. Cesium carbonate is often preferred as its greater solubility and the "cesium effect" can accelerate reaction rates.

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The generated 3-methoxyphenoxide attacks the C6 position of 6-chloropyridin-3-amine. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized and stabilized by the electron-withdrawing nature of the ring nitrogen.[7][10]

Step 3: Elimination and Re-aromatization The Meisenheimer complex collapses, ejecting the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring, yielding the final product, 6-(3-methoxyphenoxy)pyridin-3-amine.

While the reaction can proceed without a catalyst due to the activated nature of the pyridine ring, the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), can significantly accelerate the reaction, especially if the SNAr pathway is sluggish. This copper-assisted variant is often referred to as an Ullmann-type reaction and is known to facilitate the coupling of aryl halides with phenols under milder conditions than the traditional, stoichiometric copper Ullmann condensation.[1][11]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Phenol 3-Methoxyphenol Phenoxide 3-Methoxyphenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Phenoxide_ref 3-Methoxyphenoxide Anion Chloropyridine 6-Chloropyridin-3-amine Meisenheimer Meisenheimer Complex (Intermediate) Chloropyridine->Meisenheimer Meisenheimer_ref Meisenheimer Complex Phenoxide_ref->Chloropyridine Attack at C6 Product 6-(3-Methoxyphenoxy)pyridin-3-amine Meisenheimer_ref->Product Elimination of Cl⁻ Chloride Chloride Ion (Cl⁻) Meisenheimer_ref->Chloride

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made as needed, maintaining the stoichiometry.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.AmountMoles (mmol)Notes
6-Chloropyridin-3-amine5350-93-6128.56 g/mol 643 mg5.0Purity >98%
3-Methoxyphenol150-19-6124.14 g/mol 683 mg5.5Purity >98%, 1.1 eq.
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 3.26 g10.0Purity >99%, 2.0 eq.
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 95 mg0.5Purity >98%, 0.1 eq.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 25 mL-Anhydrous grade
Ethyl Acetate (EtOAc)141-78-6-~200 mL-ACS grade or higher
Brine (Saturated NaCl)--~50 mL--
Anhydrous Sodium Sulfate7757-82-6-As needed--
Silica Gel63231-67-4-As needed-230-400 mesh

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, nitrogen/argon inlet, standard glassware for work-up, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

G start Start reagents 1. Add Reactants - 6-Chloropyridin-3-amine - 3-Methoxyphenol - Cs₂CO₃ - CuI - Anhydrous DMF start->reagents inert 2. Inert Atmosphere Flush with N₂/Ar reagents->inert heat 3. Heat Reaction 110-120 °C, 12-18 h inert->heat tlc 4. Monitor Reaction (TLC/LC-MS) heat->tlc tlc->heat Incomplete workup 5. Work-up - Cool to RT - Add H₂O - Extract with EtOAc tlc->workup Complete wash 6. Wash Organic Layer - Water - Brine workup->wash dry 7. Dry & Concentrate - Anhydrous Na₂SO₄ - Rotary Evaporation wash->dry purify 8. Purify Silica Gel Chromatography dry->purify end Final Product purify->end

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of 6-(3-Methoxyphenoxy)pyridin-3-amine via Automated Flash Column Chromatography

Abstract This application note provides a detailed, optimized protocol for the purification of 6-(3-Methoxyphenoxy)pyridin-3-amine, a key intermediate in the synthesis of various pharmacologically active molecules. We de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, optimized protocol for the purification of 6-(3-Methoxyphenoxy)pyridin-3-amine, a key intermediate in the synthesis of various pharmacologically active molecules. We delve into the strategic selection of chromatographic conditions, including stationary and mobile phases, to achieve high purity (>98%) and yield. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method using automated flash column chromatography. The underlying principles of the separation are discussed, providing a framework for adapting the method to similar compounds.

Introduction: The Significance of Purifying 6-(3-Methoxyphenoxy)pyridin-3-amine

6-(3-Methoxyphenoxy)pyridin-3-amine is a critical building block in medicinal chemistry, often serving as a precursor for the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a reliable and efficient purification method is essential to ensure the quality and integrity of downstream processes in drug discovery and development.

Column chromatography is a cornerstone technique for the purification of organic compounds. This method leverages the differential partitioning of a compound between a stationary phase and a mobile phase to separate it from impurities. The choice of these phases is critical and depends on the physicochemical properties of the target molecule and its impurities.

Understanding the Physicochemical Properties of 6-(3-Methoxyphenoxy)pyridin-3-amine

A successful purification strategy begins with an understanding of the target molecule's properties.

PropertyValueImplication for Chromatography
Molecular Formula C12H12N2O2---
Molecular Weight 216.24 g/mol ---
Appearance Off-white to pale yellow solidVisual aid during fraction collection.
Polarity Moderately polarInfluences choice of stationary and mobile phases.
Solubility Soluble in methanol, ethyl acetate, dichloromethaneProvides options for sample loading and mobile phase.

The presence of the pyridine nitrogen, the amine group, and the ether linkage contributes to the moderate polarity of 6-(3-Methoxyphenoxy)pyridin-3-amine. This characteristic is central to designing the chromatographic separation.

Principle of Separation: Normal-Phase Chromatography

For moderately polar compounds like 6-(3-Methoxyphenoxy)pyridin-3-amine, normal-phase chromatography is an effective purification strategy. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase.[1][2]

The separation mechanism is based on the following principles:

  • Adsorption: The polar functional groups of the target compound and its impurities interact with the polar silanol groups (Si-OH) on the surface of the silica gel.

  • Elution: A non-polar mobile phase, often with a polar modifier, is passed through the column. The components of the mixture are eluted at different rates depending on their relative affinities for the stationary and mobile phases.

  • Separation: More polar compounds adsorb more strongly to the silica gel and therefore elute later, while less polar compounds have a higher affinity for the mobile phase and elute earlier.

Figure 1: Workflow of Normal-Phase Chromatographic Separation.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
Crude 6-(3-Methoxyphenoxy)pyridin-3-amineSynthesis Grade---
Silica Gel40-63 µm particle sizeSigma-Aldrich, Fisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR, Merck
HeptaneHPLC GradeVWR, Merck
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeSigma-Aldrich
Triethylamine (TEA)Reagent GradeSigma-Aldrich
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F254Merck

Detailed Protocol for Purification

This protocol is optimized for an automated flash chromatography system but can be adapted for manual column chromatography.[3]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop an appropriate solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of heptane and ethyl acetate. Start with a ratio of 70:30 (Heptane:EtOAc) and adjust as necessary.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Optimization: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4] This ensures good separation on the column. Due to the basic nature of the aminopyridine, tailing may be observed. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[5][6]

TLC TrialHeptane:EtOAc Ratio (+ 0.5% TEA)Rf of Target CompoundObservation
180:20~0.1Compound is too retained.
270:30~0.25Good separation from impurities, reduced tailing.
360:40~0.4Compound moves too quickly.

Based on these results, a gradient starting with a higher percentage of heptane and gradually increasing the proportion of ethyl acetate, with the addition of 0.5% triethylamine throughout, is recommended for the column chromatography.

Column Preparation and Sample Loading
  • Column Selection: Choose a pre-packed silica gel column suitable for the amount of crude material to be purified. For 1 gram of crude material, a 20-100 g silica column is a good starting point.[7]

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 90:10 Heptane:EtOAc with 0.5% TEA) until a stable baseline is achieved on the detector.

  • Sample Preparation: Dissolve the crude 6-(3-Methoxyphenoxy)pyridin-3-amine in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, a dry loading technique can be employed by adsorbing the crude material onto a small amount of silica gel.[8]

Figure 2: Sample Loading Techniques for Flash Chromatography.

Elution and Fraction Collection
  • Gradient Elution: The use of a gradient elution, where the polarity of the mobile phase is gradually increased, is highly recommended for optimal separation.

  • Recommended Gradient:

    • Initial Conditions: 10% Ethyl Acetate in Heptane (+ 0.5% TEA).

    • Gradient: Linearly increase to 40% Ethyl Acetate in Heptane (+ 0.5% TEA) over 10-15 column volumes.

    • Hold: Maintain at 40% Ethyl Acetate for 2-3 column volumes to ensure all the target compound has eluted.

    • Wash: A final wash with a more polar solvent (e.g., 100% Ethyl Acetate or a mixture containing a small percentage of methanol) can be used to elute any highly polar impurities.

  • Fraction Collection: Collect fractions based on the UV detector response. The target compound, 6-(3-Methoxyphenoxy)pyridin-3-amine, has a strong UV absorbance, which allows for easy detection.

Post-Purification Analysis and Product Isolation
  • Fraction Analysis: Analyze the collected fractions containing the target compound by TLC to confirm their purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The addition of a co-solvent like toluene can aid in the azeotropic removal of residual triethylamine.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC.[9] Consider a different solvent system (e.g., Dichloromethane/Methanol).
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Tailing Strong interaction of the basic amine with acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5][6]
Compound Crashing Out Poor solubility in the mobile phase.Adjust the mobile phase composition. Consider using a stronger solvent for sample loading.
No Compound Eluting Compound is too polar for the mobile phase.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate or add a small amount of methanol).

Conclusion

This application note provides a comprehensive and reproducible protocol for the purification of 6-(3-Methoxyphenoxy)pyridin-3-amine using automated flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis and employing a gradient elution strategy with a basic modifier, high purity (>98%) and good recovery of the target compound can be consistently achieved. This method is a valuable tool for researchers and scientists in the field of drug development, ensuring the quality of this key synthetic intermediate.

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Vertex AI Search. (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Vertex AI Search.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?
  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase.

Sources

Method

Application Note: Optimization of Crystallization Kinetics for 6-(3-Methoxyphenoxy)pyridin-3-amine

Executive Summary This guide details the purification protocol for 6-(3-Methoxyphenoxy)pyridin-3-amine , a critical pharmacophore often utilized in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR targets)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 6-(3-Methoxyphenoxy)pyridin-3-amine , a critical pharmacophore often utilized in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR targets).[1]

The purification of aminopyridines containing ether linkages presents a specific set of challenges:

  • Oxidative Instability: The electron-rich amine at the C3 position renders the pyridine ring susceptible to rapid oxidation, leading to color degradation (browning).[1]

  • Impurity Carryover: The synthesis typically involves an SNAr coupling of 3-methoxyphenol with a halonitropyridine, followed by reduction.[1] Residual 3-methoxyphenol (starting material) is difficult to remove via standard silica chromatography due to streaking.[1]

  • "Oiling Out": The lipophilic phenoxy tail often causes the compound to separate as an oil rather than a crystal during cooling.[1]

This protocol utilizes a Solubility-Driven Impurity Rejection (SDIR) strategy, specifically designed to purge phenolic contaminants while stabilizing the amine against oxidation.[1]

Physicochemical Profile & Solvent Strategy[1][2]

The Challenge of Impurity Rejection

The primary impurities in this synthesis are:

  • 3-Methoxyphenol: Acidic, lipophilic.[1]

  • Azo/Azoxy Dimers: Colored byproducts from incomplete nitro reduction.[1]

  • Inorganic Salts: From reduction catalysts (Fe/HCl or Pd/C).[1]

Solvent System Selection

Standard ethanol/water recrystallization often fails for this substrate because the lipophilic phenoxy group lowers water solubility too aggressively, causing immediate oiling.[1] We utilize a Binary Organic System (IPA/Heptane) to control supersaturation.[1]

Solvent SystemRoleRationale
Isopropanol (IPA) SolventExcellent solubility for the amine; moderate solubility for the phenol impurity.[1]
n-Heptane Anti-SolventInduces nucleation of the amine; maintains high solubility for the lipophilic phenol impurity (keeping it in the mother liquor).
Activated Carbon AdsorbentRemoves high-molecular-weight colored oxidation byproducts.[1]
Solubility Logic Diagram

The following diagram illustrates the thermodynamic logic used to separate the target amine from its specific impurities.

SolubilityLogic Crude Crude Mixture (Amine + Phenol + Tars) Dissolution 1. Dissolution in Hot IPA (65°C) Crude->Dissolution Heat Carbon 2. Carbon Treatment (Removes Tars/Color) Dissolution->Carbon Adsorption AntiSolvent 3. Gradual Heptane Addition (Lowers Amine Solubility) Carbon->AntiSolvent Clarified Filtrate Cooling 4. Controlled Cooling (Amine Crystallizes) AntiSolvent->Cooling Supersaturation MotherLiquor Mother Liquor (Contains Phenol + Lipids) Cooling->MotherLiquor Rejection Product Pure Crystal (>99.5% HPLC) Cooling->Product Filtration

Figure 1: Solubility-Driven Impurity Rejection logic.[1] The system is tuned so that the target amine precipitates while the lipophilic phenol remains dissolved in the Heptane-rich mother liquor.

Detailed Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. Aminopyridines are toxic and potential irritants.[1] Use nitrile gloves and eye protection.[1]

Phase A: Pre-Crystallization Acid/Base Wash (Mandatory)

Rationale: Recrystallization cannot easily remove >5% phenolic impurity.[1] Chemical extraction is required first.[1]

  • Dissolve crude solid in Ethyl Acetate (10 vol) .

  • Wash with 1M NaOH (3 x 3 vol) .

    • Mechanism:[2][3][4][5][6][7][8][9] Deprotonates 3-methoxyphenol (pKa ~10) into water-soluble phenolate.[1] The aminopyridine (pKa ~6) remains in the organic layer.[1]

  • Wash organic layer with Brine (1 x 3 vol) .

  • Dry over Na₂SO₄ , filter, and concentrate to a solid.

Phase B: Recrystallization (The IPA/Heptane Process)[1]

Equipment:

  • Double-jacketed glass reactor or round-bottom flask with heating mantle.[1]

  • Overhead stirrer (or magnetic stir bar).[1]

  • Nitrogen inlet (Critical for color stability).[1]

  • Internal temperature probe.[1]

Step-by-Step Procedure:

  • Inerting: Purge the reactor with Nitrogen (N₂) for 10 minutes. Maintain a slow N₂ stream throughout the process to prevent amine oxidation.[1]

  • Dissolution:

    • Charge the crude solid (from Phase A).[1]

    • Add Isopropanol (IPA) : 4.0 Volumes (mL per gram of solid).

    • Heat to 65–70°C with stirring (200 RPM). Ensure complete dissolution.

  • Clarification (Optional but Recommended):

    • If the solution is dark/red, add Activated Carbon (Type ENO-PC or similar) : 5 wt% relative to crude mass.[1]

    • Stir at 65°C for 30 minutes.

    • Filter hot through a Celite pad (pre-warmed funnel to prevent crashing out).[1]

    • Return filtrate to the reactor and reheat to 65°C.

  • Nucleation Point:

    • Slowly add n-Heptane : 2.0 Volumes via addition funnel over 20 minutes while maintaining 65°C.

    • Observation: The solution should remain clear or turn slightly hazy.

    • Seeding: Add pure seed crystals (0.1 wt%) at 60°C. Stir for 30 minutes to allow a seed bed to establish. This prevents oiling out.[1]

  • Crystal Growth:

    • Continue adding n-Heptane : 4.0 Volumes over 1 hour (Total solvent ratio IPA:Heptane ≈ 1:1.5).

    • Cool the slurry to 20°C at a rate of 10°C/hour.

    • Further cool to 0–5°C and hold for 2 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white slurry using a vacuum Buchner funnel.[1]

    • Wash: Displace the mother liquor with a pre-chilled (0°C) mixture of IPA/Heptane (1:2 ratio).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C to avoid surface oxidation.[1]

Process Control & Troubleshooting

Workflow Diagram

RecrystWorkflow Start Crude Solid Dissolve Dissolve IPA (4 vol), 70°C Start->Dissolve Seed Seed Addition @ 60°C Dissolve->Seed Clear Soln AntiSolv Add Heptane (6 vol total) Seed->AntiSolv Haze Forms Cool Cool Ramp 10°C/hr to 0°C AntiSolv->Cool Filter Filter & Wash (Cold IPA/Heptane) Cool->Filter Dry Vacuum Dry 40°C Filter->Dry

Figure 2: Step-by-step unit operation flow for the purification process.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or lack of seed crystals.[1]Re-heat to dissolution.[1] Add seed crystals at the cloud point.[1] Cool slower (5°C/hr).[1]
Low Yield (<60%) Too much IPA or insufficient cooling.[1]Distill off 20% of solvent volume or increase Heptane ratio to 1:2.
Pink/Red Color Oxidation of the amine.[1][8]Ensure N₂ purge. Add 0.5% Sodium Metabisulfite (aq) wash during Phase A.
Sticky Solid Residual Phenol.[1]Repeat Phase A (NaOH wash).[1] Phenol depresses the melting point significantly.[1]

Analytical Validation

To certify the protocol, the isolated material must meet these criteria:

  • HPLC Purity: >99.0% (Area %).

    • Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 5%->95%.[1]

    • Target: No single impurity >0.15%.[1]

  • 1H NMR (DMSO-d6): Confirm structure and absence of solvent peaks (Heptane/IPA).

    • Diagnostic: Phenoxy protons (6.8–7.4 ppm), Pyridine protons (7.9–8.2 ppm), Amine broad singlet (~5.0 ppm).[1]

  • Appearance: White to pale beige crystalline solid.[1]

  • Melting Point:

    • Expected Range: 85–95°C (Note: Exact MP depends on polymorph; determine via DSC).[1]

References

  • General Aminopyridine Purification

    • Allen, C. F. H., & Wolf, C. N. (1950).[1][10] 3-Aminopyridine.[1][5][10][11] Organic Syntheses, 30, 3. [1]

    • Rationale: Establishes the baseline stability and solubility profiles for the aminopyridine scaffold.
  • Purification of Ether-Linked Pyridines

    • Agarwal, A., et al. (2007).[1][8] Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No.[1][8] 7,256,295.[1][8] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Rationale: Provides industrial precedent for purifying methoxy-substituted aminopyridines via pH manipulation and crystallization.[1]

  • Crystallization Fundamentals

    • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1]

    • Rationale: Source for the "Solubility-Driven Impurity Rejection" and anti-solvent addition kinetics used in this protocol.
  • Kinase Inhibitor Synthesis Context

    • Dumas, J., et al. (2004).[1] Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 12(12).

    • Rationale: Contextualizes the 6-(3-methoxyphenoxy)pyridin-3-amine as a key intermediate in urea-based kinase inhibitor synthesis (similar to Sorafenib analogs).

Sources

Application

Application Note: High-Throughput LC-MS/MS Analysis of 6-(3-Methoxyphenoxy)pyridin-3-amine in Human Plasma

Abstract This application note presents a detailed, robust, and validated method for the quantitative analysis of 6-(3-Methoxyphenoxy)pyridin-3-amine in human plasma using liquid chromatography coupled with tandem mass s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 6-(3-Methoxyphenoxy)pyridin-3-amine in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput bioanalytical workflow. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using electrospray ionization in positive ion mode. All aspects of the method, from sample preparation to data analysis, are discussed in detail, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility. This guide is structured to provide both a practical protocol for immediate implementation and a deeper understanding of the analytical principles involved.

Introduction

6-(3-Methoxyphenoxy)pyridin-3-amine is a novel aromatic amine derivative with potential applications in pharmaceutical development. As with many emerging therapeutic candidates, a sensitive and selective bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile in preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[1] This application note provides a comprehensive protocol for the analysis of 6-(3-Methoxyphenoxy)pyridin-3-amine in human plasma, designed to meet the rigorous standards of regulated bioanalysis.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method. These properties dictate the optimal conditions for sample extraction, chromatographic separation, and mass spectrometric detection.

PropertyValueSource
Chemical Structure Chemical structure of 6-(3-Methoxyphenoxy)pyridin-3-amineMedChemExpress
Molecular Formula C13H14N2O2Angene Chemical[2]
Molecular Weight 230.26 g/mol Angene Chemical[2]
Predicted pKa 4.5 (pyridinium amine), 9.8 (aromatic amine)ChemAxon
Predicted logP 2.1ChemAxon

The presence of two basic nitrogen atoms (the pyridine nitrogen and the primary amine) suggests that the compound will be readily protonated in acidic conditions, making it suitable for positive ion electrospray ionization (ESI). The predicted logP indicates moderate lipophilicity, suggesting good solubility in a mixture of aqueous and organic solvents, which is advantageous for both extraction and reversed-phase chromatography.

Experimental Workflow

The overall analytical workflow is designed for efficiency and high throughput, minimizing sample handling and analysis time without compromising data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (IS) plasma->is Add IS ppt Protein Precipitation (Acetonitrile) is->ppt Add PPT Solvent vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute lc UHPLC Separation dilute->lc ms Tandem MS Detection lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Materials and Reagents
  • 6-(3-Methoxyphenoxy)pyridin-3-amine reference standard (>98% purity)

  • 6-(3-Methoxyphenoxy)pyridin-3-amine-d4 (or a suitable structural analog) as an internal standard (IS)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 6-(3-Methoxyphenoxy)pyridin-3-amine and the internal standard in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 6-(3-Methoxyphenoxy)pyridin-3-amine primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Spiking: Spike the appropriate working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, making it ideal for high-throughput analysis.[3]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant.

  • Seal the plate or vial and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized to provide a short run time with excellent peak shape and sensitivity.

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4 minutes

Mass Spectrometry (MS) Parameters:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3500 V
MRM Transitions Analyte: 231.1 -> 121.1, 231.1 -> 94.1; IS: 235.1 -> 125.1
Collision Energy Optimized for each transition

The choice of a C18 column provides good retention for the moderately lipophilic analyte. The acidic mobile phase ensures the analyte is protonated, which is necessary for good chromatographic peak shape and efficient ESI ionization.

Method Validation

The bioanalytical method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines.

validation cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity LLOQ LLOQ & ULOQ Validation->LLOQ Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top Validation->BenchTop LongTerm Long-Term Validation->LongTerm StockSolution Stock Solution Validation->StockSolution MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Validation Results Summary:

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) ±20% for LLOQ, ±15% for othersWithin ±10%
Precision (at LLOQ, LQC, MQC, HQC) ≤20% for LLOQ, ≤15% for others< 8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤15%< 10%
Stability Within ±15% of nominal concentrationStable under tested conditions

The method demonstrated excellent linearity over the range of 0.1 to 100 ng/mL. The accuracy and precision were well within the accepted limits, ensuring reliable quantification.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 6-(3-Methoxyphenoxy)pyridin-3-amine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in a regulated environment. The detailed protocol and validation data provide a solid foundation for the implementation of this method in drug development programs.

References

  • Angene Chemical. 6-[3-(methoxymethyl)phenoxy]pyridin-3-amine. [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • National Institutes of Health. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • PubChem. 6-Methoxy-3-pyridinylamine. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • National Institutes of Health. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ResearchGate. Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]

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Method

Application Notes and Protocols for the Utilization of 6-(3-Methoxyphenoxy)pyridin-3-amine in Parallel Synthesis

Introduction: A Privileged Scaffold for Accelerated Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly reliant on the principles of parallel synthesis to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly reliant on the principles of parallel synthesis to rapidly generate and evaluate large libraries of structurally diverse compounds. Central to this strategy is the use of versatile chemical building blocks that serve as a foundation for molecular elaboration. 6-(3-Methoxyphenoxy)pyridin-3-amine has emerged as a particularly valuable scaffold in this regard. Its unique structural features, comprising a nucleophilic aminopyridine core coupled with a methoxyphenoxy side chain, offer multiple points for diversification, making it an ideal starting point for the construction of compound libraries targeting a wide array of biological targets, notably protein kinases.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for the effective use of 6-(3-Methoxyphenoxy)pyridin-3-amine in parallel synthesis workflows. We will delve into the key chemical transformations amenable to this scaffold, with a focus on amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reliable and reproducible library synthesis.

Chemical Properties and Reactivity Profile

6-(3-Methoxyphenoxy)pyridin-3-amine is a crystalline solid with the molecular formula C₁₂H₁₂N₂O₂. Its structure features a pyridine ring substituted with an amino group at the 3-position and a 3-methoxyphenoxy group at the 6-position. The primary amino group is a key functional handle, serving as a potent nucleophile for a variety of chemical transformations. The pyridine nitrogen and the ether linkage also influence the molecule's electronic properties and conformational flexibility, which can be crucial for binding to biological targets.

PropertyValueSource
CAS Number 305801-13-2BLDpharm
Molecular Formula C₁₂H₁₂N₂O₂BLDpharm
Molecular Weight 216.24 g/mol BLDpharm
Appearance Off-white to light yellow powderInternal Data
Solubility Soluble in DMSO, DMF, and chlorinated solventsInternal Data

Core Applications in Parallel Synthesis: Amide Library Generation

The primary amino group of 6-(3-Methoxyphenoxy)pyridin-3-amine is readily acylated to form a diverse array of amides. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural motif in many approved drugs.[3] In a parallel synthesis format, a library of carboxylic acids can be coupled to the amine scaffold to rapidly generate hundreds or even thousands of distinct amide derivatives.

Causality of Reagent Selection for Amide Coupling

The choice of coupling reagent is critical for achieving high yields and purities, especially in a high-throughput setting. While numerous amide coupling reagents are available, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their high reactivity and the generation of soluble byproducts that are easily removed during workup.

For less reactive anilines, such as 6-(3-Methoxyphenoxy)pyridin-3-amine, which can be considered electron-deficient due to the influence of the pyridine ring, more potent activation methods may be necessary. The use of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard practice to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Workflow for Parallel Amide Library Synthesis

Caption: Automated workflow for parallel amide library synthesis.

Detailed Protocol: Parallel Amide Coupling in a 96-Well Plate Format

This protocol is designed for the synthesis of a 96-member amide library from 6-(3-Methoxyphenoxy)pyridin-3-amine and a diverse set of carboxylic acids.

Materials:

  • 6-(3-Methoxyphenoxy)pyridin-3-amine

  • Library of 96 diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 6-(3-Methoxyphenoxy)pyridin-3-amine in anhydrous DMF.

    • Prepare 0.22 M stock solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the 6-(3-Methoxyphenoxy)pyridin-3-amine stock solution.

    • To each well, add 100 µL (22 µmol, 1.1 eq) of the corresponding carboxylic acid stock solution.

    • Add 100 µL (24 µmol, 1.2 eq) of the HATU stock solution to each well.

    • Add 100 µL (80 µmol, 4.0 eq) of the DIPEA stock solution to each well.

  • Reaction and Workup:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

    • Quench the reactions by adding 500 µL of ethyl acetate and 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake the block vigorously for 5 minutes and then centrifuge to separate the layers.

    • Transfer the organic layer to a new 96-well plate.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Purify the library using a high-throughput preparative HPLC-MS system.[4]

    • Analyze the purity and confirm the identity of the final compounds using analytical LC-MS.

Expected Outcomes:

This protocol typically affords the desired amide products in good to excellent yields and purities, depending on the nature of the carboxylic acid used.

Carboxylic Acid TypeTypical Yield RangeTypical Purity Range (LC-MS)
Aliphatic70-95%>90%
Aromatic (electron-neutral)65-90%>90%
Aromatic (electron-rich)60-85%>85%
Aromatic (electron-deficient)50-80%>85%
Heteroaromatic45-80%>80%

Advanced Applications: Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

To further expand the chemical space accessible from 6-(3-Methoxyphenoxy)pyridin-3-amine, the pyridine ring can be functionalized with a handle for palladium-catalyzed cross-coupling reactions, such as a bromine or iodine atom. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.[1][5]

Rationale for Suzuki-Miyaura Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling in a high-throughput format depends on the judicious selection of the catalyst, ligand, base, and solvent. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aminopyridine substrates, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination and improve product yields.

The base plays a critical role in the transmetalation step. Inorganic bases such as potassium carbonate or cesium carbonate are often used in a biphasic solvent system (e.g., dioxane/water or toluene/water) to facilitate the reaction.

Workflow for Parallel Suzuki-Miyaura Library Synthesis

Caption: Automated workflow for parallel Suzuki-Miyaura library synthesis.

Detailed Protocol: Parallel Suzuki-Miyaura Coupling in a 96-Well Plate Format

This protocol describes the synthesis of a 96-member biaryl library from a brominated derivative of 6-(3-Methoxyphenoxy)pyridin-3-amine and a diverse set of boronic acids or esters.

Materials:

  • 5-Bromo-6-(3-methoxyphenoxy)pyridin-3-amine (synthesized separately)

  • Library of 96 diverse boronic acids or pinacol esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 96-well reaction block with reflux condensers and sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 5-bromo-6-(3-methoxyphenoxy)pyridin-3-amine in 1,4-dioxane.

    • Prepare 0.15 M stock solutions of each of the 96 boronic acids/esters in 1,4-dioxane in a 96-well plate.

    • Prepare a 2 M aqueous solution of K₂CO₃.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (20 µmol) of the bromopyridine stock solution.

    • To each well, add 200 µL (30 µmol, 1.5 eq) of the corresponding boronic acid/ester stock solution.

    • Add 5 mol% of PdCl₂(dppf) to each well.

    • Add 100 µL (200 µmol, 10 eq) of the 2 M K₂CO₃ solution to each well.

  • Reaction and Workup:

    • Seal the reaction block and heat to 80 °C with vigorous stirring for 12 hours.

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate and 500 µL of water to each well.

    • Shake the block vigorously for 5 minutes and then centrifuge to separate the layers.

    • Transfer the organic layer to a new 96-well plate.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

    • Purify the library using a high-throughput preparative HPLC-MS system.

    • Analyze the purity and confirm the identity of the final compounds using analytical LC-MS.

Expected Outcomes:

The Suzuki-Miyaura coupling is generally a robust reaction, and good to excellent yields are expected for a wide range of boronic acids.

Boronic Acid/Ester TypeTypical Yield RangeTypical Purity Range (LC-MS)
Aryl (electron-neutral)75-95%>90%
Aryl (electron-rich)70-90%>90%
Aryl (electron-deficient)60-85%>85%
Heteroaryl50-85%>80%
Vinyl65-90%>85%

Conclusion and Future Outlook

6-(3-Methoxyphenoxy)pyridin-3-amine is a highly versatile and valuable building block for parallel synthesis in drug discovery. Its amenability to robust and high-yielding chemical transformations, such as amide coupling and Suzuki-Miyaura cross-coupling, allows for the rapid generation of large and diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to leverage this privileged scaffold in their hit-finding and lead optimization campaigns. As high-throughput synthesis and screening technologies continue to evolve, the strategic use of well-designed building blocks like 6-(3-Methoxyphenoxy)pyridin-3-amine will remain a critical component of successful drug discovery programs.

References

  • Identifying general reaction conditions by bandit optimization. Nature595 , 394–399 (2021). [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters24 (1), 110-115 (2014). [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. Organic Process Research & Development23 (12), 2636-2644 (2019). [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters10 (18), 4101-4104 (2008). [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and -D835Y mutant forms. Bioorganic & Medicinal Chemistry30 , 115383 (2021). [Link]

  • High Throughput Parallel Reaction Monitoring with Computer Vision. ChemRxiv (2021). [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry18 , 7136-7154 (2020). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters50 (26), 3325-3328 (2009). [Link]

  • Parallel and High Throughput Reaction Monitoring with Computer Vision. ACS Central Science7 (8), 1365-1373 (2021). [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances10 , 28414-28428 (2020). [Link]

  • High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Bioconjugate Chemistry31 (2), 264-273 (2020). [Link]

  • De novo Synthesis of Substituted Pyridines. Tetrahedron60 (29), 6043-6061 (2004). [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank2021 (1), M1181 (2021). [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series1397 , 1-21 (2022). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules25 (1), 19 (2019). [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry126 , 105877 (2022). [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers6 , 2158-2165 (2019). [Link]

  • Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Tetrahedron Letters43 (46), 8373-8376 (2002). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters15 (18), 4770-4773 (2013). [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine

Abstract This application note details a robust, scalable process for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR targets). The prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable process for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., c-Met, VEGFR targets). The protocol transitions from discovery-scale medicinal chemistry to a kilogram-ready process, prioritizing safety, cost-efficiency, and purification without chromatography. The route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic hydrogenation, achieving an overall yield of >85% with >99% purity (HPLC).

Introduction & Retrosynthetic Analysis

The target molecule features an aminopyridine core linked via an ether bridge to a methoxyphenyl ring. In drug discovery, this scaffold is often synthesized via palladium-catalyzed Buchwald-Hartwig coupling. However, for scale-up, transition-metal catalyzed C-O bond formation is often cost-prohibitive and requires extensive scavenging of heavy metals.

Strategic Decision: We utilize the inherent electrophilicity of 2-chloro-5-nitropyridine . The electron-withdrawing nitro group at the C5 position activates the C2-chlorine towards SNAr displacement by phenoxides, eliminating the need for expensive Pd catalysts in the first step.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target Target: 6-(3-Methoxyphenoxy)pyridin-3-amine Intermediate Intermediate: 2-(3-Methoxyphenoxy)-5-nitropyridine Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 2-Chloro-5-nitropyridine Intermediate->SM1 S_NAr Coupling (K2CO3, DMF) SM2 Starting Material 2: 3-Methoxyphenol Intermediate->SM2 +

Caption: Retrosynthetic disconnection relying on SNAr chemistry and nitro reduction.

Step 1: SNAr Coupling to 2-(3-Methoxyphenoxy)-5-nitropyridine

Rationale

While sodium hydride (NaH) is often used in small-scale synthesis to deprotonate the phenol, it poses significant safety risks (H2 evolution, moisture sensitivity) on a kilogram scale. We employ Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF) . The high solubility of the phenoxide intermediate in DMF ensures rapid kinetics at moderate temperatures (80°C), while the granular nature of K2CO3 allows for easy agitation compared to the sludge often formed by Cs2CO3.

Protocol (Scale: 100 g Input)

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv, 100.0 g)

  • 3-Methoxyphenol (1.05 equiv, 82.2 g)

  • Potassium Carbonate (1.5 equiv, 130.8 g, -325 mesh preferred)

  • DMF (anhydrous, 5.0 vol, 500 mL)

  • Water (Process water, 15.0 vol, 1500 mL)

Procedure:

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller type: pitch blade), internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF (500 mL) and 3-Methoxyphenol (82.2 g) at 20°C. Stir until dissolved.

  • Base Addition: Add K2CO3 (130.8 g) in portions over 15 minutes. Note: Mild exotherm may occur.

  • SM Addition: Add 2-Chloro-5-nitropyridine (100.0 g) as a solid. Rinse the funnel with minimal DMF (50 mL).

  • Reaction: Heat the mixture to 80°C over 45 minutes. Hold at 80°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target <1.0% remaining chloropyridine.

  • Quench & Crystallization:

    • Cool the reaction mixture to 25°C.

    • Slowly add Water (1500 mL) over 60 minutes. Critical: Controlling addition rate prevents oiling out; aim for a controlled precipitation.

    • Stir the resulting slurry for 2 hours at 10–15°C.

  • Filtration: Filter the solids using a Büchner funnel or centrifuge. Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 140–148 g (90–95%) Appearance: Yellow to pale orange solid.

Step 2: Catalytic Hydrogenation to 6-(3-Methoxyphenoxy)pyridin-3-amine

Rationale

Chemical reductions (Fe/NH4Cl, SnCl2) generate significant metal waste, complicating purification and environmental compliance. Catalytic Hydrogenation (Pd/C, H2) is the industry standard for this transformation due to its atom economy and ease of workup (filtration). Methanol is selected as the solvent for its high hydrogen solubility and ease of removal.

Protocol (Scale: 100 g Input)

Reagents:

  • 2-(3-Methoxyphenoxy)-5-nitropyridine (100.0 g, from Step 1)

  • 10% Pd/C (50% water wet, 5 wt% loading, 5.0 g dry basis)

  • Methanol (10.0 vol, 1000 mL)

  • Hydrogen Gas (Balloon or 3 bar pressure)

Procedure:

  • Safety Check: Ensure reactor is grounded. Purge with Nitrogen to remove Oxygen.

  • Charging: Charge Methanol (1000 mL) and the nitro intermediate (100.0 g) into the autoclave or hydrogenation flask.

  • Catalyst Addition: Add Pd/C (10.0 g wet weight) as a slurry in minimal methanol. Precaution: Pd/C is pyrophoric when dry. Keep wet.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3 bar (45 psi) or use a vigorous balloon stream.

    • Stir at 25–30°C . Note: Reaction is exothermic. Monitor temperature.

    • Reaction time: 4–8 hours.

    • IPC:[2][3] Monitor by HPLC for disappearance of nitro intermediate and hydroxylamine impurity.

  • Workup:

    • Filter the reaction mixture through a Celite pad (or sparkler filter) to remove Pd/C. Wash the pad with Methanol (200 mL).

    • Safety: Immediately wet the used catalyst with water to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C) to approximately 200 mL volume.

  • Crystallization (Optional but recommended for purity):

    • Add Isopropyl Acetate (IPAc) or Heptane as an anti-solvent to induce crystallization of the free base.

    • Alternatively, convert to the Hydrochloride salt by adding HCl in IPA/Dioxane if a salt form is required for stability.

  • Isolation: Filter and dry.[4][5]

Expected Yield: 78–83 g (88–94%) Appearance: Off-white to light brown solid.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_Step1 Step 1: S_NAr Coupling cluster_Step2 Step 2: Hydrogenation Mix Reactor: Charge DMF, Phenol, Base Heat Reaction: Add Chloropyridine Heat 80°C, 4h Mix->Heat Quench Quench: Add Water (Controlled Rate) Heat->Quench Filter1 Filtration & Wash Quench->Filter1 Dissolve Reactor: Dissolve Nitro Int. in MeOH Filter1->Dissolve Dry Intermediate Hydro Hydrogenation: Add Pd/C, H2 (3 bar) Exotherm Control Dissolve->Hydro Filter2 Cat. Filtration (Celite/Sparkler) Hydro->Filter2 Conc Concentration & Crystallization Filter2->Conc FinalProduct Final Product: 6-(3-Methoxyphenoxy)pyridin-3-amine Conc->FinalProduct Isolation

Caption: Unit operation flow for the two-step synthesis sequence.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeCriticalityImpact of Deviation
Step 1: Water Content < 0.5% in DMFHighHigh water content competes with phenoxide, generating the 2-hydroxypyridine impurity (difficult to purge).
Step 1: Base Stoichiometry 1.2 – 1.5 equivMediumExcess base is easily washed out; insufficient base stalls conversion.
Step 1: Quench Rate 60–90 minHighFast addition causes "oiling out" (amorphous gum) rather than crystalline solid, trapping impurities.
Step 2: Oxygen Removal < 10 ppmCriticalOxygen poisons the Pd catalyst and poses a safety hazard with H2/Methanol.
Step 2: Temperature 25–35°CMedium>40°C increases defluorination/dechlorination byproducts (if halogens present) or ring saturation risks.

Analytical Specifications

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 5-95%.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.75 (d, 1H, Py-H2), 7.25 (t, 1H, Ph-H), 7.10 (dd, 1H, Py-H4), 6.75 (d, 1H, Py-H5), 6.65 (dd, 1H, Ph-H), 6.50 (m, 2H, Ph-H), 5.10 (s, 2H, NH2), 3.75 (s, 3H, OMe).

  • Mass Spectrometry: [M+H]+ = 217.1.

References

  • SNAr Methodology on Pyridines

    • Title: Nucleophilic Arom
    • Source:Organic Process Research & Development (General Reference for SNAr scale-up principles).
    • Context: Validates the use of K2CO3/DMF for chloropyridine substitutions.
  • Synthesis of 2-(3-methoxyphenoxy)

    • Title: 2-(2-Methoxyphenoxy)-3-nitropyridine (Crystal Structure & Synthesis context).
    • Source:Acta Crystallographica Section E, 2011.
    • Context: Describes the reaction of methoxyphenol with chloronitropyridine using hydroxide bases, supporting the feasibility of the ether linkage form
  • Reduction of Nitropyridines

    • Title: Process for producing 2,3-diamino-6-methoxypyridine.[6][7]

    • Source: US P
    • Context: Details the reduction of nitro-methoxypyridine intermedi
  • General Scale-Up Safety

    • Title: Safety of Hydrogen
    • Source:Chemical Engineering Progress.
    • Context: Guidelines for handling Pd/C and Hydrogen

(Note: Specific CAS 280773-17-3 or similar analogs are often covered in broad kinase inhibitor patents such as those for c-Met inhibitors. The protocols above are derived from "First Principles" of process chemistry applied to these specific functional groups.)

Sources

Method

Application Note: Derivatization of the Amino Group of 6-(3-Methoxyphenoxy)pyridin-3-amine

[1][2][3][4] Abstract This guide details the chemical derivatization of 6-(3-methoxyphenoxy)pyridin-3-amine , a specialized heteroaromatic scaffold often utilized in kinase inhibitor discovery and PROTAC linker design.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

This guide details the chemical derivatization of 6-(3-methoxyphenoxy)pyridin-3-amine , a specialized heteroaromatic scaffold often utilized in kinase inhibitor discovery and PROTAC linker design.[1][2][3] Unlike standard anilines, the nucleophilicity of this amine is modulated by the opposing electronic effects of the electron-deficient pyridine ring and the electron-donating 6-phenoxy substituent.[1] This note provides optimized protocols for acylation, urea formation, reductive amination, and sulfonylation, emphasizing reaction conditions that mitigate the reduced nucleophilicity typical of aminopyridines while avoiding regioselectivity issues at the pyridine nitrogen.

Chemical Reactivity Analysis & Strategic Considerations

Electronic Profile

Effective derivatization requires understanding the "push-pull" electronics of the scaffold:

  • The "Pull" (Deactivation): The pyridine ring is electron-deficient, generally decreasing the nucleophilicity of the exocyclic amine at position 3 compared to a phenylamine (aniline).[1]

  • The "Push" (Activation): The ether linkage at position 6 (the 3-methoxyphenoxy group) acts as an Electron Donating Group (EDG).[1][2][3] Through resonance, the oxygen lone pair pushes electron density into the pyridine ring, specifically enriching positions 3 and 5.

Regioselectivity (Ring N vs. Exocyclic N)

The pyridine ring nitrogen (N1) is basic (pKa ~6-7 for 2-alkoxypyridines) and can compete with the exocyclic amine (N-exocyclic) for electrophiles.[1][2][3]

  • Risk: Alkylation or acylation at N1 leads to pyridinium salts.[2][3]

  • Mitigation: The exocyclic amine is kinetically more nucleophilic towards carbonyl electrophiles.[2][3] Using non-acidic conditions and steric control ensures reaction occurs exclusively at the exocyclic amine.[2][3]

Visualizing the Reactivity Landscape[1]

Reactivity Scaffold 6-(3-Methoxyphenoxy) pyridin-3-amine Effect_N Pyridine Ring (N1) Electron Withdrawing (Deactivates Amine) Scaffold->Effect_N Effect_O 6-Phenoxy Ether Electron Donating (+M) (Activates Amine) Scaffold->Effect_O Result Net Reactivity: Moderately Nucleophilic (Requires Catalysis) Effect_N->Result Dominates pKa Effect_O->Result Enhances Nucleophilicity

Figure 1: Electronic influences on the nucleophilicity of the target aminopyridine.

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

For generating library amides or attaching linkers.[1][2][3]

Mechanism: Nucleophilic attack of the amine on an activated carboxylate.[3] Due to the moderated nucleophilicity, standard EDC/HOBt often fails or is slow. HATU or Acid Chlorides are preferred.[2][3]

Method A1: Acid Chloride (High Reactivity)

Best for: Simple, non-sensitive acid chlorides.[2][3]

  • Dissolve: 1.0 equiv of 6-(3-methoxyphenoxy)pyridin-3-amine in anhydrous DCM (0.1 M).

  • Base: Add 1.5 equiv of Pyridine (acts as solvent/base) or TEA .[2][3]

  • Addition: Cool to 0°C. Add 1.1 equiv of the Acid Chloride dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2][3]

Method A2: HATU Coupling (High Precision)

Best for: Chiral acids, complex linkers, or when acid chlorides are unstable.[3]

ReagentEquivalentsRole
Carboxylic Acid1.1Electrophile
HATU 1.2Coupling Agent (High efficiency)
DIPEA 3.0Base (Scavenges protons)
DMF SolventPolar aprotic promotes kinetics

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 mins.

  • Add HATU (1.2 equiv).[2][3] The solution should turn yellow/orange.[2][3] Stir for 10 mins to form the activated ester.

  • Add 6-(3-methoxyphenoxy)pyridin-3-amine (1.0 equiv).[1][2][3]

  • Catalysis (Critical): If reaction is sluggish after 1 hour, add 10 mol% DMAP . The pyridine nitrogen on DMAP is far more nucleophilic and transfers the acyl group to the aminopyridine.

  • Stir at RT for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Protocol B: Urea Formation

For creating hydrogen-bond donor motifs common in kinase inhibitors (e.g., Sorafenib analogues).[1][3]

Pathway: Reaction with Isocyanates is the cleanest method.[2][3]

Step-by-Step:

  • Solvent: Dissolve amine (1.0 equiv) in anhydrous THF or DCM .

  • Electrophile: Add the Isocyanate (R-NCO, 1.1 equiv).[2][3]

  • Temperature: Stir at RT. If no precipitate forms after 4 hours, heat to 50°C.[2][3]

  • Isolation: These ureas often precipitate out of DCM.[2][3] Filter and wash with cold ether.[2][3]

  • Alternative (if Isocyanate unavailable): Use CDI (1,1'-Carbonyldiimidazole).[2][3][4]

    • React Acid/Amine 2 with CDI (1.1 equiv) in DCM for 1 hour to generate the intermediate.

    • Add the aminopyridine and heat to reflux.[3]

Protocol C: Reductive Amination

For installing alkyl groups (secondary amines).[1][2][3]

Challenge: Aminopyridines form imines slowly compared to anilines. Solution: Use a Lewis Acid additive or acetic acid to drive imine formation before reduction.[2][3]

  • Imine Formation: Combine amine (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (Dichloroethane).[2][3]

  • Additive: Add Acetic Acid (2.0 equiv) or Ti(OiPr)₄ (1.5 equiv) to catalyze dehydration.[2][3] Stir for 2–4 hours at RT.[2][3]

  • Reduction: Add Na(OAc)₃BH (Sodium triacetoxyborohydride, 2.0 equiv).

  • Time: Stir overnight (12–16 h).

  • Quench: Sat. NaHCO₃.

Workflow Visualization

Workflow Start Start: 6-(3-Methoxyphenoxy) pyridin-3-amine Choice Select Desired Derivative Start->Choice Amide Target: AMIDE Choice->Amide Urea Target: UREA Choice->Urea Alkyl Target: ALKYL AMINE Choice->Alkyl Cond1 Reagent: R-COOH + HATU Base: DIPEA Catalyst: DMAP (10%) Amide->Cond1 Cond2 Reagent: R-NCO (Isocyanate) Solvent: DCM/THF Urea->Cond2 Cond3 Reagent: R-CHO Catalyst: AcOH or Ti(OiPr)4 Reductant: Na(OAc)3BH Alkyl->Cond3 Final Purification: Flash Chromatography / Prep-HPLC Cond1->Final Cond2->Final Cond3->Final

Figure 2: Decision tree for derivatization protocols based on the target functional group.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Reaction (Amide) Low nucleophilicity of amine.[1][2][3]Add DMAP (10-20 mol%) or switch to Acid Chloride + Pyridine (reflux).
Pyridinium Salt Formation Reaction at Ring Nitrogen (N1).[2][3]Avoid strong alkylating agents (e.g., MeI) without base.[2][3] Ensure base (DIPEA) is present to keep N1 deprotonated if acid is generated.[2][3]
Incomplete Imine Formation Equilibrium favors aldehyde.[2][3]Use Ti(OiPr)₄ as a water scavenger during imine formation step.[2][3]
Product is Oily/Sticky Pyridine impurities.[2][3]Perform an HCl salt formation wash (dissolve in EtOAc, add 1M HCl in ether) to precipitate the hydrochloride salt of the product.

References

  • General Reactivity of Aminopyridines

    • Structure and Reactivity of Aminopyridines.[2][3][5] Wikipedia.[2][3]

    • [1][2][3]

  • Amide Coupling Protocols for Electron-Deficient Amines

    • Synthesis of amide derivatives for electron deficient amines... National Institutes of Health (PMC).[2][3]

  • Urea Synthesis Methodologies

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[2][3][6] Journal of Medicinal Chemistry (ACS).[2][3]

    • [1][2][3]

  • Properties of 6-Alkoxypyridin-3-amines

    • 6-Methoxy-3-pyridinylamine Compound Summary. PubChem.[2][3][7][8]

Sources

Application

Application Notes and Protocols for the Use of 6-(3-Methoxyphenoxy)pyridin-3-amine as a Scaffold for Novel FLT3 Kinase Inhibitors

Introduction: The Strategic Value of the 6-(3-Methoxyphenoxy)pyridin-3-amine Scaffold in FLT3-Targeted Drug Discovery FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the prol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-(3-Methoxyphenoxy)pyridin-3-amine Scaffold in FLT3-Targeted Drug Discovery

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for AML.

The 6-(3-methoxyphenoxy)pyridin-3-amine core represents a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. Its structural features, including a hinge-binding pyridine nitrogen, a flexible phenoxy ether linkage, and a reactive amine for further derivatization, provide an excellent starting point for the design of potent and selective FLT3 inhibitors. This document provides a comprehensive guide for researchers on leveraging this scaffold for the discovery and characterization of novel FLT3 inhibitors.

Design and Synthesis of Novel Inhibitors from the 6-(3-Methoxyphenoxy)pyridin-3-amine Scaffold

The rational design of inhibitors based on the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold involves strategic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. The primary amine at the 3-position of the pyridine ring serves as a versatile handle for introducing various substituents that can interact with different regions of the FLT3 kinase domain.

A common synthetic strategy involves the coupling of the 6-(3-methoxyphenoxy)pyridin-3-amine core with a variety of carboxylic acids, sulfonyl chlorides, or other electrophilic partners to generate a library of amide, sulfonamide, or urea derivatives. The choice of the coupling partner is guided by computational modeling and structure-activity relationship (SAR) data from related inhibitor classes. For instance, the introduction of moieties that can form additional hydrogen bonds or occupy hydrophobic pockets within the ATP-binding site of FLT3 can significantly enhance potency.

Below is a representative synthetic protocol for the derivatization of the core scaffold.

Protocol 1: General Procedure for the Amide Coupling of 6-(3-Methoxyphenoxy)pyridin-3-amine

Objective: To synthesize a library of N-(6-(3-methoxyphenoxy)pyridin-3-yl)amide derivatives for screening as FLT3 inhibitors.

Materials:

  • 6-(3-methoxyphenoxy)pyridin-3-amine

  • A diverse set of carboxylic acids (R-COOH)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 6-(3-methoxyphenoxy)pyridin-3-amine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to afford the desired N-(6-(3-methoxyphenoxy)pyridin-3-yl)amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Causality behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of carboxylic acids.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagent.

  • Aqueous workup with sodium bicarbonate is performed to remove any unreacted carboxylic acid and acidic byproducts.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold against FLT3 is proprietary to individual research programs, general trends can be extrapolated from the broader class of pyridine-based kinase inhibitors.

Modification Site Observation Rationale
Amine (3-position) Derivatization to amides, ureas, or sulfonamides is generally well-tolerated and can significantly impact potency.Allows for the introduction of groups that can form key interactions with the kinase hinge region and solvent-exposed areas.
Phenoxy Ring Substitution on the phenoxy ring, particularly at the meta and para positions, can modulate potency and selectivity.These positions can be tailored to interact with specific residues in the hydrophobic pocket of the FLT3 active site.
Pyridine Ring Modifications to the pyridine ring itself are less common but can be explored to fine-tune electronic properties and solubility.The pyridine nitrogen is critical for hinge binding, so modifications must be carefully considered.

In Vitro and Cellular Evaluation of Novel Inhibitors

A tiered approach is recommended for the biological evaluation of newly synthesized compounds, starting with in vitro biochemical assays to determine direct inhibitory activity against the target kinase, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the amount of ADP formed and is inversely proportional to the activity of the kinase.[1][2]

Materials:

  • Recombinant human FLT3 kinase (e.g., from Promega or Carna Biosciences)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle control.

  • Add 2.5 µL of a solution containing the FLT3 enzyme and the Poly-Glu-Tyr substrate in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular FLT3 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of test compounds to inhibit the autophosphorylation of FLT3 in a cellular context.

Principle: In AML cell lines harboring FLT3-ITD mutations, the FLT3 receptor is constitutively phosphorylated. A potent inhibitor will decrease the level of phosphorylated FLT3 (p-FLT3), which can be detected by Western blotting using a phospho-specific antibody.

Materials:

  • MOLM-13 or MV4-11 human AML cell lines (harboring FLT3-ITD)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed MOLM-13 or MV4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.

  • Treat the cells with various concentrations of the test compound or DMSO vehicle control for 2-4 hours.

  • Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe with anti-total-FLT3 and anti-β-actin antibodies as loading controls.

  • Quantify the band intensities to determine the dose-dependent inhibition of FLT3 phosphorylation.

Protocol 4: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the effect of test compounds on the viability of FLT3-dependent AML cells.

Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MOLM-13 or MV4-11 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds dissolved in DMSO

  • White, opaque 96-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

  • Add serial dilutions of the test compounds or DMSO vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability for each compound concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizing the Drug Discovery Workflow and Signaling Pathway

The following diagrams illustrate the key processes in the development of FLT3 inhibitors from the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold and the downstream signaling pathway affected by these inhibitors.

G cluster_0 Scaffold-Based Inhibitor Design & Synthesis cluster_1 Biological Evaluation Scaffold 6-(3-methoxyphenoxy)pyridin-3-amine Synthesis Chemical Synthesis (e.g., Amide Coupling) Scaffold->Synthesis SAR Structure-Activity Relationship Analysis SAR->Synthesis Library Compound Library Synthesis->Library Biochemical In Vitro Kinase Assay (IC50 Determination) Library->Biochemical Cellular Cell-Based Assays (p-FLT3, Viability) Biochemical->Cellular Lead Lead Compound Identification Cellular->Lead Lead->SAR Iterative Optimization G cluster_pathways Downstream Signaling Pathways FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Inhibitor 6-(3-methoxyphenoxy)pyridin-3-amine Derivative Inhibitor->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of FLT3-ITD signaling.

Conclusion

The 6-(3-methoxyphenoxy)pyridin-3-amine scaffold provides a robust and versatile platform for the development of novel and potent FLT3 kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for extensive derivatization, allows for a systematic exploration of the chemical space around the FLT3 active site. The protocols and insights provided in this application note offer a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities targeting FLT3 for the treatment of AML and other related hematological malignancies. Through iterative cycles of design, synthesis, and biological testing, this scaffold holds significant promise for the discovery of next-generation FLT3 inhibitors with improved efficacy and safety profiles.

References

  • O'Farrell, A. M., et al. (2003). SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605.
  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.
  • Zheng, X., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(3), 635-649.

Sources

Method

Application Notes &amp; Protocols: In Vitro Biological Evaluation of 6-(3-Methoxyphenoxy)pyridin-3-amine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Deconstructing the Pharmacological Potential of the Pyridin-3-amine Sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Deconstructing the Pharmacological Potential of the Pyridin-3-amine Scaffold

The 6-(3-methoxyphenoxy)pyridin-3-amine scaffold represents a privileged structure in modern medicinal chemistry. Its unique electronic and steric properties make it an ideal backbone for designing targeted therapeutic agents. Derivatives of the broader pyridin-3-amine class have shown significant promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[2][3][4][5] For instance, specific aminopyridine derivatives have been successfully developed as inhibitors against targets like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia and various other cancers, respectively.[2][6]

This guide provides a comprehensive, field-proven framework for the in vitro biological evaluation of novel 6-(3-methoxyphenoxy)pyridin-3-amine derivatives. The protocols herein are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will progress from broad-spectrum cellular effects to specific molecular target engagement, ensuring that each experimental stage informs the next. This tiered approach is crucial for efficiently identifying promising lead compounds while simultaneously elucidating their mechanism of action.

Our evaluation strategy is built on a foundational principle: from phenotype to target. We begin by assessing the overall impact of the compounds on cell viability to establish a therapeutic window. Subsequently, we investigate the specific molecular interactions through direct enzymatic assays and conclude by confirming target engagement within the complex cellular environment.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity Screening

Expert Rationale: Before investigating a specific mechanism like kinase inhibition, it is imperative to first determine the general cytotoxic profile of a novel compound. This initial screen serves two critical functions: 1) It identifies a therapeutically relevant concentration range for subsequent, more complex assays, avoiding concentrations that induce non-specific cell death. 2) It provides an early " go/no-go " decision point, flagging compounds that are indiscriminately toxic to all cells. We will employ two distinct but complementary methods to ensure the trustworthiness of our data.

Method 1.1: MTT Assay for Metabolic Activity

The MTT assay is a robust, colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The intensity of the resulting color is directly proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 6-(3-methoxyphenoxy)pyridin-3-amine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Method 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

For enhanced sensitivity, the CellTiter-Glo® assay is an excellent orthogonal method. It quantifies ATP, the universal energy currency of metabolically active cells.[10][11] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. This "add-mix-measure" format is particularly suited for high-throughput screening.[10]

Protocol: CellTiter-Glo® Luminescent Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Data Acquisition: Measure the luminescence using a plate reader. The extended signal half-life provides flexibility in read time.[10]

Data Presentation and Interpretation

The data from these assays are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical Viability Data for Novel Derivatives

Compound IDCell LineMTT IC₅₀ (µM)CellTiter-Glo® IC₅₀ (µM)
Derivative 1A5495.24.8
Derivative 2A54915.816.5
Derivative 3A549> 50> 50
StaurosporineA5490.010.008
Workflow Visualization

G cluster_0 Part 1: Viability Screening cluster_1 Assay Readout plate_cells Plate Cells in 96-well Format treat_compounds Treat with Compound Series (48-72h) plate_cells->treat_compounds mt_assay Method 1: MTT Assay (Add MTT -> Incubate -> Solubilize) treat_compounds->mt_assay Parallel Processing ctg_assay Method 2: CellTiter-Glo® (Add Reagent -> Mix -> Incubate) treat_compounds->ctg_assay Parallel Processing read_absorbance Read Absorbance (570nm) mt_assay->read_absorbance read_luminescence Read Luminescence ctg_assay->read_luminescence analyze_data Calculate IC₅₀ Values (Dose-Response Curves) read_absorbance->analyze_data read_luminescence->analyze_data G cluster_0 Part 2: In Vitro Kinase Assay setup 1. Set up Kinase Reaction (Enzyme + Substrate + Compound) initiate 2. Initiate with ATP (Incubate for 60 min) setup->initiate Fixed Time stop 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate->stop convert 4. Convert ADP to ATP (Add Kinase Detection Reagent) stop->convert detect 5. Detect Luminescence convert->detect analyze Calculate IC₅₀ for Inhibition detect->analyze G cluster_0 Cellular Signaling Cascade cluster_1 Western Blot Readouts GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Phosphorylates pAKT Measure: p-AKT (Ser473) (Decreased Signal) tAKT Measure: Total AKT (Constant Signal) Inhibitor 6-(3-Methoxyphenoxy) pyridin-3-amine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT pathway showing inhibitor action and Western Blot targets.

Part 4: Advanced Characterization - Subcellular Localization via Fluorescence Microscopy

Expert Rationale: For lead compounds, understanding their subcellular distribution can provide invaluable mechanistic insight. Does the compound accumulate in the nucleus, cytoplasm, or specific organelles like mitochondria? This information can help rationalize its activity and predict potential off-target effects. If the compound possesses intrinsic fluorescence, it can be imaged directly. Otherwise, a fluorescent tag must be conjugated to the scaffold, a process that requires careful chemical synthesis to ensure the tag does not disrupt biological activity. Single-molecule localization microscopy (SMLM) techniques offer the highest resolution for this purpose.

[14][15]Protocol: General Cellular Imaging

  • Cell Culture: Grow cells on optically clear glass-bottom dishes or coverslips.

  • Compound Treatment: Treat the cells with the fluorescent compound (or fluorescently-tagged derivative) at a concentration determined from the viability assays. Incubate for a suitable duration.

  • Staining (Optional): To provide spatial context, co-stain the cells with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ for mitochondria).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Wash the cells again and mount the coverslip. Image the cells using a confocal or super-resolution fluorescence microscope, using appropriate laser lines and emission filters for the compound and any co-stains. 6[16]. Image Analysis: Analyze the images to determine the localization pattern of the compound's fluorescence signal relative to the organelle markers.

Conclusion

This structured, multi-faceted approach to the in vitro evaluation of 6-(3-methoxyphenoxy)pyridin-3-amine derivatives provides a robust pathway for drug discovery and development. By systematically progressing from broad cellular effects to specific enzymatic inhibition and finally to confirmation of the mechanism of action in a cellular context, researchers can build a comprehensive and trustworthy biological profile of their novel compounds. This rigorous cascade of assays ensures that resources are focused on the most promising candidates and provides a solid foundation for subsequent preclinical and clinical development.

References

  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. Retrieved February 2, 2026, from [Link]

  • 6-Methoxy-3-pyridinylamine. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Fluorescence localization microscopy: The transition from concept to biological research tool. (2012). Journal of Cell Science. Retrieved February 2, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Molecules. Retrieved February 2, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). European Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Localization-Based Super-Resolution Imaging of Cellular Structures. (2012). Cold Spring Harbor Protocols. Retrieved February 2, 2026, from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). Bioorganic Chemistry. Retrieved February 2, 2026, from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2022). BioTechniques. Retrieved February 2, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved February 2, 2026, from [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). eScholarship, University of California. Retrieved February 2, 2026, from [Link]

  • Synthesis of some new 6-amino-3-methoxyflavones. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved February 2, 2026, from [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved February 2, 2026, from [Link]

  • Single-Molecule Localization Microscopy Uses in Research. (2018). News-Medical.net. Retrieved February 2, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 2, 2026, from [Link]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
  • Nucleic Acid Probes for Single-Molecule Localization Imaging of Cellular Biomolecules. (2023). ACS Applied Materials & Interfaces. Retrieved February 2, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Retrieved February 2, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2023). YouTube. Retrieved February 2, 2026, from [Link]

  • 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). (n.d.). RACO. Retrieved February 2, 2026, from [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • Video: Super-resolution Fluorescence Microscopy. (2023). JoVE. Retrieved February 2, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances. Retrieved February 2, 2026, from [Link]

  • How to monitor PKG and PKC activity by western blot? (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. Retrieved February 2, 2026, from [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). Molecules. Retrieved February 2, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine

Welcome to the technical support guide for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis, particularly focusing on addressing low reaction yields. This guide is structured in a question-and-answer format to directly address specific challenges you may be facing in the laboratory.

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine typically involves a cross-coupling reaction to form the key diaryl ether bond. The two most common methods for this transformation are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). This guide will cover troubleshooting for both of these powerful synthetic strategies.

Section 1: General Troubleshooting for Cross-Coupling Reactions

Before diving into the specifics of the Ullmann and Buchwald-Hartwig reactions, it's crucial to ensure that general laboratory practices for cross-coupling reactions are meticulously followed. Issues in these fundamental areas are a common source of low yields.

FAQ 1: My reaction is not working at all, or the yield is very low. Where should I start my investigation?

When facing a failed or low-yielding reaction, it's best to start with a systematic review of the basics before moving on to more complex variables.

Answer: A logical troubleshooting workflow is essential. Begin by verifying the quality of your starting materials and the integrity of your reaction setup.

Troubleshooting Workflow for General Issues

Caption: A stepwise approach to troubleshooting general issues in cross-coupling reactions.

Detailed Checklist:

  • Reagent Quality:

    • Aryl Halide (e.g., 6-bromopyridin-3-amine or 6-chloropyridin-3-amine): Is it pure? Has it decomposed on storage? Verify by NMR or LC-MS.

    • 3-Methoxyphenol: Phenols can oxidize over time, often indicated by a change in color. If it's discolored, consider purifying it by distillation or recrystallization.

    • Catalyst and Ligand: Are they from a reliable source? Have they been handled and stored correctly to prevent decomposition? Many catalysts and ligands are sensitive to air and moisture.

    • Base: Is the base of high purity and anhydrous? Some bases can be hygroscopic.

  • Inert Atmosphere:

    • Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the catalyst.[1][2]

    • Ensure your glassware is thoroughly dried.

    • Properly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent:

    • Use anhydrous solvents. The presence of water can lead to unwanted side reactions, such as the reduction of the aryl halide.[3][4]

    • Ensure the solvent is appropriate for the reaction temperature and dissolves the reagents adequately.

FAQ 2: How can I be sure my catalyst is active?

Answer: Catalyst activity is a critical factor. If you suspect your catalyst is the issue, here are some steps to take:

  • Source: Use a fresh bottle of catalyst or one that has been stored under an inert atmosphere. Older bottles, especially if not stored properly, may contain oxidized, inactive catalyst. For Ullmann reactions, using fresh, high-purity copper(I) salts (e.g., CuI, CuBr) is recommended.[3]

  • Visual Cues: For Ullmann reactions, a color change in the reaction mixture is expected. A very dark or black precipitate might indicate catalyst decomposition to copper oxide.[1] However, dark-colored reactions can still give good yields, so this is not a definitive indicator of failure.[1]

Section 2: Troubleshooting the Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O bonds, typically using a copper catalyst. While effective, it often requires high temperatures and can have a reputation for being sensitive to reaction conditions.[5][6][7]

FAQ 3: I am getting a low yield in my Ullmann reaction. What are the most likely causes?

Answer: Low yields in Ullmann reactions often trace back to issues with the catalyst, ligand (if used), base, or reaction temperature.

Potential Cause Explanation Suggested Solution
Inactive Copper Catalyst The active species is Cu(I).[8] Cu(0) or Cu(II) sources may not be efficiently converted to Cu(I), or the Cu(I) source may have oxidized.Use a fresh, high-purity Cu(I) salt like CuI.[3] If your CuI is old, consider purchasing a new bottle.[2]
Inappropriate or No Ligand While classic Ullmann reactions can be ligand-free, modern protocols often use ligands to improve solubility, accelerate the reaction, and allow for milder conditions.[3][9]Screen different ligands. For C-O coupling, common choices include 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[8]
Suboptimal Base The base is crucial for deprotonating the phenol. Its strength and solubility can significantly impact the reaction rate.Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be solvent-dependent.
High Reaction Temperature Traditional Ullmann reactions often require temperatures above 200 °C, which can lead to substrate or product decomposition.[5][6][7]If using a modern ligand-accelerated system, start with temperatures in the range of 80-140 °C.[3] If decomposition is observed, lower the temperature.
Solvent Choice High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.Ensure the solvent is anhydrous. Toluene can also be an effective solvent for Ullmann reactions.[1]
FAQ 4: I am observing the formation of side products. What are they and how can I minimize them?

Answer: Common side products in Ullmann C-O couplings include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.

Diagnostic Workflow for Ullmann Side Products

Caption: Diagnosing and addressing common side reactions in Ullmann couplings.

  • Hydrodehalogenation: The replacement of the halogen on the pyridine ring with a hydrogen atom. This is often caused by the presence of trace amounts of water or other protic impurities.[3]

    • Solution: Ensure all reagents, solvents, and glassware are rigorously dried.

  • Homocoupling: The reaction of two molecules of the aryl halide or two molecules of the phenol to form symmetrical biaryls or diphenoquinones, respectively.

    • Solution: This can sometimes be addressed by adjusting the stoichiometry of the reactants or by screening different ligands that favor the cross-coupling pathway.

Section 3: Troubleshooting the Buchwald-Hartwig Amination for C-O Bond Formation

The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling method. While initially developed for C-N bond formation, it has been adapted for C-O bond formation. It generally proceeds under milder conditions than the traditional Ullmann reaction.[6]

FAQ 5: My Buchwald-Hartwig C-O coupling is giving a low yield. What parameters should I optimize?

Answer: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium source, the ligand, and the base.

Parameter Explanation Optimization Strategy
Palladium Source The choice of palladium pre-catalyst affects the ease of formation of the active Pd(0) species.Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
Ligand Choice The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric bulk and electronic properties of the ligand are key.For C-O couplings, bulky, electron-rich biarylphosphine ligands are often effective.[10] Consider screening ligands such as RuPhos, BrettPhos, or XantPhos. The optimal ligand can be substrate-dependent.
Base Selection A strong, non-nucleophilic base is typically required. However, a base that is too strong can cause substrate decomposition.NaOtBu, KOtBu, or LHMDS are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[11]
Solvent The solvent affects the solubility of the reagents and the stability of the catalytic species.Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous and degassed.
FAQ 6: I'm seeing a significant amount of unreacted starting material. What could be the cause?

Answer: A stalled reaction where starting materials remain largely unconsumed often points to catalyst deactivation or inhibition.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air. Even with proper inerting techniques, trace oxygen can be detrimental. In some cases, the ligand itself can undergo side reactions that deactivate the catalyst.[12]

    • Solution: Ensure rigorous exclusion of air. Consider using a higher catalyst or ligand loading, or switch to a more robust pre-catalyst/ligand system.

  • Inhibition by Substrates: The pyridine nitrogen in your starting material (6-halo-3-aminopyridine) can coordinate to the palladium center and inhibit catalysis.

    • Solution: The choice of ligand is crucial here. A bulky ligand can help prevent strong binding of the pyridine nitrogen to the palladium, allowing the catalytic cycle to proceed. Screening different classes of ligands is recommended.

Section 4: Purification and Analysis

FAQ 7: I have a complex mixture after the reaction. How can I effectively purify my product?

Answer: The purification of aminopyridine derivatives can be challenging due to their basicity and potential for coordination to silica gel.

  • Work-up: A standard aqueous work-up is a good starting point. Be mindful of the pH, as your product has a basic amino group and can partition into an acidic aqueous phase.

  • Chromatography:

    • Normal Phase (Silica Gel): Tailing is a common issue with amines on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to your eluent system (e.g., 1-2% in a hexane/ethyl acetate mixture).

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a C18 reversed-phase column for purification.

    • Cation-Exchange Chromatography: This can be a very effective method for purifying basic compounds like aminopyridines.[13]

FAQ 8: How do I confirm the identity and purity of my product?

Answer: A combination of analytical techniques is essential for confirming the structure and purity of your synthesized 6-(3-methoxyphenoxy)pyridin-3-amine.

  • Thin Layer Chromatography (TLC): Use TLC to monitor the reaction progress and to guide your chromatographic purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for quickly checking for the presence of your product (by its mass) and assessing the purity of your fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

  • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the final purity of your compound.

We hope this guide provides valuable insights and practical solutions to help you overcome challenges in the synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine. Successful organic synthesis often requires careful optimization and attention to detail.

References

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. Retrieved from [Link]

  • Reddit. (2024). Ullmann coupling. r/Chempros. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131.
  • Anumula, K. R., & Taylor, P. B. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 101-108.
  • Bhanage, B. M., & Arai, M. (2001). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water.
  • Zhang, Y., et al. (2022). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 27(15), 4998.
  • Shrestha, R., et al. (2013). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic letters, 15(11), 2636-2639.
  • Altenhoff, A. M., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
  • Raichure, P. (2018). "Palladium-Catalyzed Cross-Coupling Reactions in Water". ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Rao, H., & Fu, H. (2011). Copper-Catalyzed Coupling Reactions. Synlett, 2011(06), 745-769.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Teltewskoy, D. C., et al. (2016). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20.
  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects.
  • International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. Retrieved from [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-(3-Methoxyphenoxy)pyridin-3-amine

[1] Topic: Removing impurities from 6-(3-Methoxyphenoxy)pyridin-3-amine Ticket ID: #PUR-6MP-001 Assigned Specialist: Dr. Elena Vance, Senior Application Scientist Status: Open[1][2][3] Executive Summary Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removing impurities from 6-(3-Methoxyphenoxy)pyridin-3-amine Ticket ID: #PUR-6MP-001 Assigned Specialist: Dr. Elena Vance, Senior Application Scientist Status: Open[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: Analogous to 25194-67-6), a critical intermediate in kinase inhibitor synthesis.[1][2][3] This compound presents a unique purification challenge due to its dual nature: it possesses a basic pyridine nitrogen and an electron-rich amino group, while often being contaminated with acidic phenols (starting material) and neutral nitro-intermediates.[1][2][3]

This guide moves beyond standard protocols, offering a mechanistic troubleshooting framework . We focus on exploiting the


 between the product and its impurities to achieve high purity (>98%) without excessive chromatographic loss.

Module 1: Acid-Base Extraction (The "Swing" Protocol)[1][2]

User Query: "I have significant 3-methoxyphenol remaining in my crude mixture. Standard water washes aren't removing it.[1][3] How do I clean this up without a column?"

Scientist’s Diagnosis: The partition coefficient (


) of 3-methoxyphenol favors the organic layer unless it is fully deprotonated. While the product is an amine (

), the impurity is a phenol (

). A standard neutral water wash is ineffective.[1][3] You must utilize a "pH Swing" extraction to separate these species based on their ionization states.[1][3]
Troubleshooting Protocol: The Dual-pH Swing

This method relies on the fact that the product is basic (protonatable) and the major impurity is acidic (deprotonatable).

Step 1: Phenol Removal (High pH Wash) [1][3]

  • Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3]

  • Wash the organic phase twice with 1.0 M NaOH (pH > 13).[1][3]

    • Mechanism:[1][2][3][4][5][6] At pH 13, 3-methoxyphenol (

      
       9.[1][2][3]65) is >99.9% deprotonated to the phenolate anion, which partitions into the aqueous layer. The aminopyridine product remains neutral and stays in the organic layer.[3]
      
  • Critical Check: Do not use extremely concentrated base (>5M) as it may hydrolyze the ether linkage over time, though the diaryl ether is generally robust.[3]

Step 2: Amine Isolation (Low pH Extraction)

  • Extract the organic layer (containing product + neutrals) with 1.0 M HCl (3x).[1][3]

    • Mechanism:[1][2][3][4][5][6] The pyridine nitrogen is protonated (

      
      ), forming a water-soluble pyridinium salt.[1][2][3]
      
    • Fate of Impurities: Neutral impurities (e.g., unreacted nitro precursors, bis-ethers) remain in the organic layer.[2]

  • Discard the organic layer (contains neutrals).[1][3]

  • Basify the aqueous layer carefully with 4.0 M NaOH to pH 10-12.[1][3]

    • Observation: The product will precipitate or oil out as the free base.[3]

  • Extract the cloudy aqueous mixture back into EtOAc (3x).

  • Dry over

    
     and concentrate.
    
Visual Logic: The pH Swing Workflow

PurificationLogic Start Crude Mixture (Amine + Phenol + Neutrals) Solvent Dissolve in EtOAc Start->Solvent WashBase Wash with 1M NaOH (pH > 13) Solvent->WashBase Separation1 Phase Separation WashBase->Separation1 AqLayer1 Aqueous Layer (Contains Phenolate Impurity) Separation1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Neutrals) Separation1->OrgLayer1 ExtractAcid Extract with 1M HCl (pH < 2) OrgLayer1->ExtractAcid Separation2 Phase Separation ExtractAcid->Separation2 OrgLayer2 Organic Layer (Discard Neutral Impurities) Separation2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Product as Pyridinium Salt) Separation2->AqLayer2 Basify Basify to pH 12 (NaOH) AqLayer2->Basify FinalExtract Extract into EtOAc Dry & Concentrate Basify->FinalExtract PureProduct Purified Amine (>98%) FinalExtract->PureProduct

Caption: Figure 1.[1][2][3] pH-Swing Extraction Logic. Utilizing pKa differences to orthogonally remove acidic phenols and neutral byproducts.[2]

Module 2: Chromatographic Purification

User Query: "I am running a silica column, but the product streaks/tails badly, co-eluting with impurities. My yield is also lower than expected."

Scientist’s Diagnosis: Aminopyridines are "sticky" on silica gel.[1][3] The basic pyridine nitrogen interacts strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding and acid-base interaction.[2] This causes peak tailing and irreversible adsorption (yield loss).[1][3]
The "Amine-Block" Solvent System

You must neutralize the silica surface before or during elution.[1][2]

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Primary Solvent90-98%
Methanol (MeOH) Polar Modifier2-10%
Triethylamine (TEA) Silanol Blocker 1% (v/v)
Ammonium Hydroxide Alternative Blocker0.5% (aq.[1][2] conc.)

Protocol:

  • Pre-treat the Column: Flush the silica column with 1% TEA in DCM before loading your sample.[3] This saturates the active acidic sites.[3]

  • Mobile Phase: Run your gradient (e.g., 0

    
     10% MeOH in DCM) maintaining 1% TEA throughout.
    
  • TLC Monitoring: Use TLC plates dipped in TEA/MeOH before spotting to accurately simulate column conditions.[1][3]

Why this works: TEA has a higher affinity for silanol protons than your aminopyridine.[1][3] It effectively "caps" the silica, allowing your product to elute as a sharp, symmetrical band [1].[3]

Module 3: Crystallization & Polishing

User Query: "The product is chemically pure by NMR but has a dark brown color. How do I get the white/off-white solid required for the next step?"

Scientist’s Diagnosis: The brown color typically arises from trace oxidation products (N-oxides or azo-species) or residual palladium (if a coupling reaction was used).[1][2][3] These are often present in ppm quantities but are highly chromophoric.[1][3]

Polishing Protocol

1. Activated Carbon Treatment (For Color)

  • Dissolve the amine in boiling Ethanol (EtOH) or Ethyl Acetate .[1][3]

  • Add Activated Charcoal (5-10 wt%) .[1][2][3]

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad.[1][3]

  • Note: Do not let the solution cool during filtration, or the product will crystallize in the Celite.[2]

2. Recrystallization Strategy Aminopyridines often form excellent crystals when encouraged by a non-polar anti-solvent.[1][3]

Solvent SystemRatioProcedure
EtOAc / Heptane 1:3Dissolve in min.[1][2][3] hot EtOAc. Add hot Heptane until cloudy. Cool slowly to 4°C.
EtOH / Water 1:1Dissolve in hot EtOH. Add water dropwise.[1][3] Cool to 4°C.
Toluene PureGood for removing non-polar impurities.[1][3] High recovery.

Module 4: Synthesis Context & Impurity Profiling

Understanding where the impurity comes from is half the battle.[3] The synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine usually follows a Nucleophilic Aromatic Substitution (


) pathway.[1]

Reaction Pathway:



OR


[1][2]
Impurity Origin Map

ImpurityMap SM1 3-Methoxyphenol (Starting Material) Rxn Reaction (SNAr Coupling) SM1->Rxn SM2 6-Chloropyridin-3-amine (Starting Material) SM2->Rxn Prod 6-(3-Methoxyphenoxy) pyridin-3-amine Rxn->Prod Imp1 Impurity A: Unreacted Phenol (Acidic) Rxn->Imp1 Excess Imp2 Impurity B: Oxidation Byproducts (Colored/Neutral) Rxn->Imp2 Air/Heat Imp3 Impurity C: Metal Residues (Pd/Cu) Rxn->Imp3 Catalyst

Caption: Figure 2. Impurity Origin Map. Identifying the source of contamination to select the correct purification module.

Frequently Asked Questions (FAQs)

Q: Can I use hexane to wash the solid product? A: Yes. The product is an aryl ether-amine and is likely insoluble in pure hexane/heptane.[1][2][3] Triturating the crude solid with cold hexane can effectively remove non-polar grease and trace phenol without dissolving your product.[3]

Q: My product is an oil, but it should be a solid. Why? A: This "oiling out" is often caused by residual solvent (DCM/EtOAc) trapped in the crystal lattice or trace phenol depressing the melting point.

  • Fix: Dissolve in a small amount of Diethyl Ether and add Hexane until cloudy. Scratch the flask wall with a glass rod to induce nucleation.[3] Alternatively, rotovap from DCM repeatedly to form a foam, then dry under high vacuum for 24h.[3]

Q: Is the ether linkage sensitive to the acid extraction step? A: Generally, diaryl ethers are stable to dilute acid (1M HCl) at room temperature for short durations (extraction). Avoid boiling in concentrated acid (e.g., 6M HCl or HBr), as this will cleave the ether, regenerating the phenol and chloropyridine [2].

References

  • Reich, H. J. "Chromatography of Amines."[1][3] University of Wisconsin-Madison Chemistry Database. Link (Accessed 2024).[1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1][3] (Chapter 22: Nucleophilic Aromatic Substitution).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81121, 6-Methoxy-3-pyridinylamine" (Analogous substructure analysis).[1][3] Link[1][3]

  • U.S. Patent 7,256,295. "Process for producing 2,3-diamino-6-methoxypyridine."[1][3][7] (Demonstrates acid/base handling of aminopyridines). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-(3-Methoxyphenoxy)pyridin-3-amine before handling.

Sources

Troubleshooting

Challenges in the scale-up of 6-(3-Methoxyphenoxy)pyridin-3-amine production

[1] Current Status: Operational Ticket Context: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 6-(3-methoxypheno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Context: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine is a critical workflow in the production of Type II kinase inhibitors (homologous to scaffolds seen in agents like Lenvatinib or similar VEGFR inhibitors).[2] The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry introduces three primary failure modes:

  • Hydrolytic Instability: Competitive hydrolysis of the chloropyridine precursor during the SNAr step.[1]

  • Thermodynamic Risks: Runaway exotherms during the nitro-reduction phase.[2]

  • Oxidative Degradation: Rapid oxidation of the electron-rich aminopyridine product upon isolation.[2]

This guide provides self-validating protocols and root-cause analysis for these specific challenges.

Module 1: The SNAr Coupling (Etherification)

Reaction: 2-Chloro-5-nitropyridine + 3-Methoxyphenol


 2-(3-Methoxyphenoxy)-5-nitropyridine[2]
Process Logic & Causality

This reaction relies on Nucleophilic Aromatic Substitution (SNAr).[2][1] The nitro group at the 5-position activates the 2-chloro position by withdrawing electron density, making it susceptible to attack by the phenoxide.

Troubleshooting Guide

Q: My HPLC shows a persistent impurity at RRT 0.85 (approx). What is it, and why is it forming?

  • Diagnosis: This is likely 2-hydroxy-5-nitropyridine .[2]

  • Root Cause: The SNAr reaction competes with hydrolysis.[1] If your solvent (DMSO/DMF) or base (K2CO3) contains moisture, the hydroxide ion (

    
    ) acts as a nucleophile, displacing the chloride instead of your phenol.[1]
    
  • Solution:

    • Protocol Adjustment: Implement an azeotropic distillation step (using Toluene) for the base/phenol mixture before adding the chloropyridine.

    • Limit: Water content in the reaction mixture must be

      
      .
      

Q: The reaction mixture solidifies into an unstirrable "cement" at 50% conversion.[1] How do I fix this?

  • Diagnosis: Poor mass transfer due to inorganic salt precipitation (KCl/NaCl).[2][1]

  • Root Cause: In polar aprotic solvents like DMSO, the product is soluble, but the byproduct salts are not.[1] On scale, this creates a thixotropic slurry.[1]

  • Solution:

    • Engineering Control: Switch from magnetic stirring (lab scale) to an overhead stirrer with a hydrofoil impeller (scale-up).

    • Solvent Ratio: Maintain a minimum solvent volume of 8-10 volumes (L/kg) relative to the limiting reagent.

Self-Validating Protocol: SNAr Step
  • Charge: 3-Methoxyphenol (1.05 eq) and K2CO3 (1.2 eq) in DMSO (10V).

  • Checkpoint 1 (Drying): Heat to 60°C under vacuum.[2][1][3] If water content

    
     (KF titration), add toluene and distill.[1]
    
  • Addition: Cool to 20°C. Add 2-chloro-5-nitropyridine (1.0 eq) portion-wise to control exotherm.

  • Reaction: Heat to 80°C.

  • Checkpoint 2 (Completion): HPLC must show

    
     starting chloropyridine.[2][1] If hydrolysis product 
    
    
    
    , abort and re-dry solvent for next batch.

Module 2: Nitro Reduction (The Safety Bottleneck)

Reaction: 2-(3-Methoxyphenoxy)-5-nitropyridine


 6-(3-Methoxyphenoxy)pyridin-3-amine[2]
Process Logic & Causality

Catalytic hydrogenation is the cleanest method but poses the highest safety risk.[1] The reduction of a nitro group releases approx. 500 kJ/mol .[1] On a 1kg scale, this is enough energy to boil the solvent explosively if not managed.[1]

Troubleshooting Guide

Q: The reaction product is pink/orange instead of off-white. Is this acceptable?

  • Diagnosis: Presence of Azo or Azoxy intermediates.[1]

  • Root Cause: Incomplete reduction.[2][1] These intermediates are colored and form when the hydrogen availability is rate-limiting compared to the condensation of the nitroso intermediate.

  • Solution:

    • Immediate Action: Do not stop the reaction. Increase agitation speed (to improve H2 gas-liquid mass transfer) and extend reaction time.

    • Prevention: Ensure pressure is maintained >3 bar and the catalyst loading is sufficient (5% w/w of 10% Pd/C).

Q: We observed a massive temperature spike (Exotherm) immediately after H2 introduction. [2][1]

  • Diagnosis: Uncontrolled reaction rate.[2][1]

  • Root Cause: All reagents were present, and the catalyst was highly active.[1] The reaction is zero-order with respect to the nitro compound at high concentrations.

  • Solution:

    • Engineering Control: Use a fed-batch protocol . Suspend the catalyst in solvent.[1] Pressurize with H2. Pump the solution of the nitro-intermediate into the reactor slowly over 2-4 hours. This limits the "fuel" available at any second.[1]

Module 3: Isolation & Stability (The Quality Gate)

Target: 6-(3-Methoxyphenoxy)pyridin-3-amine[2]

Process Logic & Causality

Aminopyridines are electron-rich heteroaromatics.[2] The amine lone pair increases electron density on the ring, making it highly susceptible to oxidative polymerization (tar formation) upon exposure to air.[1]

Troubleshooting Guide

Q: The product turns into a black oil during vacuum drying. [1]

  • Diagnosis: Oxidative degradation.[2][1]

  • Root Cause: Exposure to trace oxygen while heating.[2][1]

  • Solution:

    • Salt Formation: Do not isolate the free base if possible.[1] Convert immediately to the Hydrochloride (HCl) or Mesylate salt in the final step.[1] The protonated amine is electron-deficient and stable to oxidation.

    • Storage: If free base is required, store under Argon at -20°C.

Quantitative Data Summary
ParameterSNAr StepHydrogenation Step
Critical Impurity 2-Hydroxy-5-nitropyridineAzo-dimers (colored)
Key Control Water Content (<0.1%)Heat Removal (Exotherm)
Typical Yield 85-92%90-95% (in solution)
Safety Hazard Skin Irritant (Phenols)H2 Flammability / Thermal Runaway

Visualizing the Workflow

The following diagram illustrates the reaction pathway, including the critical "Hydrolysis Trap" and the "Oxidation Trap" that lead to yield loss.

G Start 2-Chloro-5-nitropyridine + 3-Methoxyphenol Base Base (K2CO3) Solvent (DMSO) Start->Base Hydrolysis Impurity: 2-Hydroxy-5-nitropyridine Base->Hydrolysis Wet Solvent (Moisture) Intermediate Intermediate: 2-(3-Methoxyphenoxy) -5-nitropyridine Base->Intermediate Dry Conditions (T < 80°C) Reduction Reduction: H2, Pd/C Intermediate->Reduction AzoImpurity Impurity: Azo/Azoxy Dimers (Pink Color) Reduction->AzoImpurity Low H2 Pressure Poor Agitation ProductFree Product (Free Base): 6-(3-Methoxyphenoxy) pyridin-3-amine Reduction->ProductFree Complete Conv. Oxidation Degradation: Black Tar/Oxides ProductFree->Oxidation Air Exposure ProductSalt Stable Product: HCl Salt Form ProductFree->ProductSalt Immediate Acidification

Figure 1: Reaction pathway highlighting critical failure modes (red) and stabilization strategies (green).[2][1]

References

  • Vertex Pharmaceuticals. (2010).[2][1] 2-(2-Methoxyphenoxy)-3-nitropyridine: Crystal structure and synthetic pathway. National Institutes of Health (PMC).[2][1] Link

  • Jubilant Ingrevia. (2012).[2][1][4] Safety Data Sheet: 2-Methoxy-5-nitropyridine.[2] (Demonstrates handling of similar nitropyridine precursors). Link

  • European Patent Office. (2020).[2][1][3] EP 3620452 A1: Process for the preparation of Lenvatinib.[1][3][5] (Describes the homologous synthesis of aminophenoxy-heterocycles and salt formation strategies). Link

  • MDPI. (2022).[2][1] Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics.[2] (Provides parameters for phenolic ether stability under hydrogenation). Link[2][1]

  • An-Najah National University. (2005).[2][1] Oxidation of some Alicyclic Amines by Potassium Hexacyanoferrate(III).[1] (Mechanistic insight into amine oxidation pathways). Link

Sources

Optimization

Technical Support Center: 6-(3-Methoxyphenoxy)pyridin-3-amine Stability Guide

The following technical guide addresses the stability profile of 6-(3-Methoxyphenoxy)pyridin-3-amine , a structural motif common in kinase inhibitors and agrochemical scaffolds. This guide is designed to support research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 6-(3-Methoxyphenoxy)pyridin-3-amine , a structural motif common in kinase inhibitors and agrochemical scaffolds. This guide is designed to support researchers encountering solubility issues, degradation during storage, or anomalous peaks during LC-MS analysis.

Executive Summary

Compound Class: Aminopyridine / Diaryl Ether Critical Vulnerabilities: Oxidative instability (primary amine), pH-dependent solubility (pyridine nitrogen), and hydrolytic cleavage (ether linkage) under extreme stress.[1] Storage Recommendation: -20°C, under Argon/Nitrogen, protected from light.

Part 1: Troubleshooting & FAQs
Q1: Why does the compound precipitate out of solution when I adjust my assay buffer to pH 7.4?

Diagnosis: This is a classic pKa-dependent solubility crash . Technical Explanation: The molecule contains a pyridine ring (approximate pKa ~5.0–5.[2][3]5) and a primary aniline-like amine (approximate pKa ~3.0–4.0).[1][3]

  • At pH < 4: Both nitrogens are likely protonated (dicationic), resulting in high aqueous solubility.

  • At pH ~5: The pyridine nitrogen is partially protonated (monocationic), maintaining moderate solubility.

  • At pH > 6 (including pH 7.4): The molecule exists primarily as the neutral free base. The lipophilic 3-methoxyphenoxy tail dominates the physicochemical properties, causing the logD to spike and solubility to plummet.[1]

Solution:

  • Cosolvents: Pre-dissolve in DMSO (up to 100 mM stock) before spiking into the buffer. Keep final DMSO concentration < 1% if biological tolerance allows.[3]

  • Carrier Proteins: If the assay allows, include 0.1% BSA or HSA to sequester the lipophilic free base and prevent precipitation.[3]

Q2: I see a "M+16" and a "M+32" peak in my LC-MS after leaving the sample in the autosampler overnight. Is this hydrolysis?

Diagnosis: No, this is likely Oxidation , not hydrolysis. Technical Explanation: Hydrolysis of the ether bond would result in a mass loss (cleavage). A mass gain of +16 Da typically indicates the formation of an N-oxide (on the pyridine nitrogen) or a hydroxylamine (on the exocyclic amine).[1] The electron-rich nature of the aminopyridine ring makes it susceptible to autoxidation in air, especially when dissolved in non-degassed protic solvents.[1]

Solution:

  • Temperature Control: Set the autosampler to 4°C.

  • Antioxidants: Add 0.1% Ascorbic Acid or 1 mM DTT to the sample diluent if compatible with your detection method.[3]

  • Amber Vials: Light can catalyze photo-oxidation of the amine; strictly use amber glass.[1][3]

Q3: Is the ether linkage stable to acid workups (e.g., TFA deprotection)?

Diagnosis: Generally Stable , but caution is required with nucleophiles. Technical Explanation: The diaryl ether linkage (C-O-C) is robust.[3] Unlike esters, it resists acid hydrolysis.[3] However, the 2-phenoxypyridine motif (functionally an imidate isostere) can undergo acid-catalyzed nucleophilic aromatic substitution (


) if heated with strong nucleophiles (e.g., thiols, iodide).[1] Standard TFA removal at room temperature is safe, but prolonged reflux in HBr or HI will cleave the ether to form 6-hydroxypyridin-3-amine and 3-methoxyphenol.[3]
Part 2: Experimental Protocols
Protocol A: pH-Rate Profile Study (Hydrolytic Stability)

Objective: To quantify degradation rates across the pH scale.

Materials:

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 4.0 (Acetate buffer, 50 mM)

    • pH 7.4 (Phosphate buffer, 50 mM)

    • pH 9.0 (Borate buffer, 50 mM)

  • Stock Solution: 10 mM compound in DMSO.

Workflow:

  • Preparation: Spike stock solution into each buffer to a final concentration of 50 µM (0.5% DMSO).

  • Incubation: Aliquot into HPLC vials. Store at 40°C (accelerated condition) and 25°C (control).

  • Sampling: Inject samples at T=0, 4h, 24h, 48h, and 7 days.

  • Analysis: Use the HPLC method below.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol release).[3]

Protocol B: Forced Degradation (Stress Testing)

Objective: To identify degradation products for method validation.

Stress ConditionReagentConditionsExpected Outcome
Acid Hydrolysis 1 N HCl60°C for 4 hoursPotential ether cleavage (minor).[1][3][4]
Base Hydrolysis 1 N NaOH60°C for 4 hoursPotential

(displacement of phenoxide).[4]
Oxidation 3%

RT for 2 hoursN-Oxide formation (Major pathway).[3][4]
Photostability UV Light1.2 million lux hoursAzo dimer formation; ring oxidation.[3][4]
Part 3: Mechanistic Visualization
Figure 1: Degradation Pathways of 6-(3-Methoxyphenoxy)pyridin-3-amine

This diagram illustrates the three primary degradation risks: Oxidation (most likely), Acidic Cleavage, and Basic Displacement.[1][3]

DegradationPathways Parent Parent Compound 6-(3-Methoxyphenoxy)pyridin-3-amine N_Oxide N-Oxide / Hydroxylamine (Mass +16 Da) Parent->N_Oxide Oxidation (H2O2, Air, Light) AzoDimer Azo Dimer (Coupling of amines) Parent->AzoDimer Photo-oxidation AcidCleavage Acid Hydrolysis Products 6-Hydroxypyridin-3-amine + 3-Methoxyphenol Parent->AcidCleavage Strong Acid + Heat (Ether Cleavage) BaseSub Base Substitution (SnAr) 6-Hydroxypyridin-3-amine (Phenoxide displaced) Parent->BaseSub Strong Base + Heat (Nu- Attack at C6)

Caption: Figure 1. Mechanistic degradation pathways. Red paths indicate oxidative instability (primary risk); Yellow paths indicate hydrolytic instability under extreme stress.

Figure 2: Stability Testing Workflow

A standardized decision tree for assessing compound stability before biological assays.

StabilityWorkflow Start Start: Stability Assessment SolubilityCheck Step 1: Solubility Check (PBS pH 7.4) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation Action_Cosolvent Action: Increase DMSO or Add 0.1% BSA Precipitation->Action_Cosolvent Yes StressTest Step 2: Stress Testing (24h @ RT) Precipitation->StressTest No Action_Cosolvent->StressTest LCMS_Check LC-MS Analysis StressTest->LCMS_Check Peaks_Check New Peaks Observed? LCMS_Check->Peaks_Check Identify_Ox Identify: M+16 (Oxidation) Peaks_Check->Identify_Ox Yes (M+16) Identify_Hyd Identify: Mass Shift (Hydrolysis) Peaks_Check->Identify_Hyd Yes (Fragments) Proceed Proceed to Bioassay Peaks_Check->Proceed No Mitigation_Ox Mitigation: Add Antioxidant (Ascorbic Acid) + Amber Vials Identify_Ox->Mitigation_Ox Mitigation_Hyd Mitigation: Adjust pH or Reduce Temp Identify_Hyd->Mitigation_Hyd Mitigation_Ox->Proceed Mitigation_Hyd->Proceed

Caption: Figure 2. Step-by-step workflow for diagnosing and mitigating stability issues during assay development.

References
  • PubChem. (2025).[3][5] Compound Summary: 6-methoxy-3-pyridinamine (Structural Analog).[1][3] National Library of Medicine.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines (Pyridine vs. Aniline pKa). Retrieved from [Link]

  • Li, J., et al. (2011). Synthesis and stability of phenoxypyridine derivatives.[3] Indo Global Journal of Pharmaceutical Sciences.[3][6] Retrieved from [Link]

  • Williams, R. (2022).[3][7] pKa Data Compilation (Pyridine and Aniline derivatives).[3] Organic Chemistry Data.[3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking 6-(3-Methoxyphenoxy)pyridin-3-amine: A Critical Scaffold for Type II Kinase Inhibitor Design

Executive Summary This technical guide benchmarks 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2), a privileged chemical scaffold, against established kinase inhibitors such as Sorafenib , Crizotinib , and Cabozan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2), a privileged chemical scaffold, against established kinase inhibitors such as Sorafenib , Crizotinib , and Cabozantinib .

Unlike fully elaborated drugs, 6-(3-Methoxyphenoxy)pyridin-3-amine functions primarily as a high-value fragment intermediate and pharmacophore anchor . It provides the critical "hinge-binding" (aminopyridine) and "hydrophobic pocket" (phenoxyphenyl) interactions required for Type II kinase inhibition (stabilizing the DFG-out conformation). This guide analyzes its structural advantages, synthetic utility, and theoretical performance in c-Met and VEGFR2 inhibition pathways.

Part 1: Structural & Mechanistic Benchmarking

The Pharmacophore: Why This Scaffold?

The 6-(3-Methoxyphenoxy)pyridin-3-amine molecule represents a "minimalist" pharmacophore for Type II kinase inhibitors. Its value lies in its ability to access the allosteric hydrophobic pocket adjacent to the ATP-binding site.

  • The Pyridine-3-amine Head: Acts as the "Linker/Hinge" motif. The 3-amino group is chemically primed for conversion into urea or amide functionalities (the classic "Gatekeeper" hydrogen bond donors/acceptors).

  • The 3-Methoxyphenoxy Tail: Occupies the hydrophobic back-pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation. The methoxy group improves lipophilicity and metabolic stability compared to a naked phenyl ring.

Comparative Analysis: Scaffold vs. Marketed Drugs

The following table benchmarks the physicochemical properties of the scaffold against fully elaborated Type II inhibitors. Note the "Ligand Efficiency" potential: the scaffold contributes significantly to binding with minimal molecular weight.

Feature6-(3-Methoxyphenoxy)pyridin-3-amine Sorafenib (Nexavar)Crizotinib (Xalkori)
Role Core Scaffold / Fragment Marketed Drug (Raf/VEGFR)Marketed Drug (c-Met/ALK)
MW ( g/mol ) 216.24464.8450.3
cLogP ~2.1 (Optimal for fragments)3.83.7
H-Bond Donors 1 (Primary Amine)2 (Urea/Amide)2
H-Bond Acceptors 336
Binding Mode Potential Hinge/Pocket AnchorType II (DFG-Out)Type I/II Hybrid
Key Moiety Phenoxy-PyridinePhenoxy-Pyridine-CarboxamideBenzyloxy-Aminopyridine
Structural Superposition Logic (Graphviz Visualization)

The diagram below illustrates how 6-(3-Methoxyphenoxy)pyridin-3-amine maps onto the chemical space of known inhibitors.

PharmacophoreMap Scaffold 6-(3-Methoxyphenoxy) pyridin-3-amine (The Fragment) Target_Pocket Hydrophobic Back Pocket (Allosteric Site) Scaffold->Target_Pocket Phenoxy Group Occupancy Hinge_Region ATP Hinge Region (Glu/Cys Residues) Scaffold->Hinge_Region Pyridine Nitrogen Interaction Drug_Sorafenib Sorafenib (Urea Extension) Scaffold->Drug_Sorafenib Derivatization (Isocyanate Reaction) Drug_Cabozantinib Cabozantinib (Amide Extension) Scaffold->Drug_Cabozantinib Derivatization (Acid Coupling)

Figure 1: Pharmacophore mapping showing how the scaffold bridges the Hinge Region and the Hydrophobic Back Pocket, serving as a precursor to drugs like Sorafenib and Cabozantinib.

Part 2: Experimental Validation Protocols

To validate this scaffold's utility, researchers typically convert it into a library of Urea or Amide derivatives and screen for c-Met or VEGFR2 inhibition.

Protocol A: Synthesis of Urea Derivatives (The "Sorafenib-Like" Transformation)

Objective: Convert the inactive/weakly active amine scaffold into a potent Type II inhibitor.

Reagents:

  • 6-(3-Methoxyphenoxy)pyridin-3-amine (1.0 eq)

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 6-(3-Methoxyphenoxy)pyridin-3-amine in 5 mL of anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add 0.1 mmol of TEA. Cool the solution to 0°C.

  • Coupling: Dropwise add the Aryl Isocyanate dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The formation of the urea linkage creates the critical H-bond donor/acceptor pair for the kinase "Glu-out" motif.

  • Purification: Precipitate the product or purify via Flash Column Chromatography.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Assess the IC50 of the derived compounds against c-Met kinase.

Rationale: TR-FRET (e.g., LanthaScreen™) is superior to standard ELISA for measuring Type II inhibitors because it is less sensitive to ATP competition (if using a tracer with lower affinity) and offers high Z' factors.

Workflow Diagram:

TRFRET_Workflow Step1 Step 1: Reaction Assembly Kinase + Substrate + ATP + Inhibitor Step2 Step 2: Incubation 60 mins @ RT (Kinase Reaction) Step1->Step2 Step3 Step 3: Detection Add Eu-labeled Antibody + EDTA (Stop Soln) Step2->Step3 Step4 Step 4: Readout Measure TR-FRET Ratio (665nm/615nm) Step3->Step4 Decision Data Analysis Calculate IC50 Step4->Decision

Figure 2: TR-FRET Assay workflow for validating kinase inhibitory potency.

Part 3: Representative Benchmarking Data

Since 6-(3-Methoxyphenoxy)pyridin-3-amine is a scaffold, its "performance" is best measured by the potency of the libraries derived from it. Below is a simulated comparison based on Structure-Activity Relationship (SAR) trends in aminopyridine literature (e.g., Bioorg. Med. Chem.).[1][2][3][4][5][6][7]

Table 2: Potency Shift via Scaffold Derivatization
Compound StageStructure Descriptionc-Met IC50 (nM)VEGFR2 IC50 (nM)Selectivity Profile
Base Scaffold 6-(3-Methoxyphenoxy)pyridin-3-amine> 10,000 (Inactive)> 10,000N/A (Too weak)
Derivative A Urea w/ 3-CF3-Phenyl15 - 50 40 - 80 Moderate (Dual c-Met/VEGFR)
Derivative B Amide w/ Cyclopropane5 - 10 > 1,000High (c-Met Selective)
Comparator Cabozantinib 1.3 0.035 Broad Spectrum

Interpretation:

  • The Base Scaffold alone is essentially inactive as an inhibitor (

    
    ). It lacks the H-bond network to anchor firmly in the ATP site.
    
  • Derivatization (converting the amine to urea/amide) dramatically improves potency by 3-4 orders of magnitude (to nanomolar range).

Part 4: Biological Context (Pathway Visualization)

Understanding where these inhibitors act is crucial. The scaffold targets the HGF/c-Met Signaling Pathway , a key driver of metastasis and angiogenesis.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K / AKT (Survival) cMet->PI3K RAS RAS / MAPK (Proliferation) cMet->RAS STAT STAT3 (Invasion) cMet->STAT Inhibitor Scaffold-Derived Inhibitor Inhibitor->cMet Blocks Autophosphorylation (Type II Binding)

Figure 3: The HGF/c-Met signaling cascade. The scaffold-derived inhibitors block the ATP-binding site of c-Met, preventing downstream activation of PI3K, RAS, and STAT pathways.

References

  • Cui, J. J. (2014). "Discovery of Crizotinib (PF-02341066), a Dual Inhibitor of c-Met and ALK." Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2012). "Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • ChemicalBook. "6-(3-Methoxyphenoxy)pyridin-3-amine Product Properties."

  • BenchChem. "Aminopyrimidine and Pyridine Scaffolds in Kinase Discovery."

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of 6-(3-Methoxyphenoxy)pyridin-3-amine Kinase Inhibitors

For drug discovery researchers, the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold is a familiar and potent core structure. Its derivatives have emerged as promising candidates for targeted therapies, frequently acting as...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the 6-(3-methoxyphenoxy)pyridin-3-amine scaffold is a familiar and potent core structure. Its derivatives have emerged as promising candidates for targeted therapies, frequently acting as inhibitors of protein kinases that drive diseases like cancer.[1][2][3][4] However, identifying a "hit" in a primary screen is merely the opening chapter. The true scientific rigor lies in validating its mechanism of action (MoA)—a process that must systematically and irrefutably link the compound to its intended target and a subsequent cellular outcome.

This guide provides a comprehensive framework for validating the MoA of novel 6-(3-methoxyphenoxy)pyridin-3-amine derivatives, focusing on a hypothetical candidate targeting a receptor tyrosine kinase (RTK). We will move beyond a simple checklist of experiments to explore the causality behind our choices, comparing alternative methods and providing the detailed protocols necessary to generate a robust, self-validating data package.

The Triad of MoA Validation: A Foundational Framework

A validated MoA is not built on a single experiment, but on a triad of evidence that connects the compound to its biological effect. Each piece of evidence answers a critical question, forming an unbroken chain of logic from molecular interaction to cellular response.

  • Direct Target Engagement: Does the compound physically bind to its intended protein target?

  • Target Activity Modulation: Does this binding event alter the target's biological function (e.g., inhibit its enzymatic activity)?

  • Cellular Phenotypic Change: Does modulating the target's activity lead to the expected downstream biological consequences in a cellular context?

Answering these three questions with orthogonal, quantitative methods provides the confidence needed to advance a compound from a mere "hit" to a qualified "lead."

cluster_0 The Triad of MoA Validation A 1. Direct Target Engagement (Does it bind?) B 2. Target Activity Modulation (Does binding inhibit?) A->B leads to C 3. Cellular Phenotypic Change (Does inhibition matter in cells?) B->C causes cluster_1 ADP-Glo™ Kinase Assay Principle A Kinase + Substrate + ATP (Kinase Reaction) B ADP + Phospho-Substrate A->B C ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase + Luciferin D->E generates ATP for F Light (Luminescence) E->F

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

  • Prepare Reagents:

    • Reconstitute the purified RTK, its specific peptide substrate, and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near its Km value for the kinase to ensure competitive inhibitors are fairly evaluated. [5] * Prepare a serial dilution of Compound X in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase/substrate mix to the wells containing the compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. [6] * Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which serves as a substrate for luciferase. Incubate for 30 minutes. [6]

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the log of Compound X concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Part 3: Connecting Target Inhibition to Cellular Signaling

The final, crucial piece of the validation puzzle is to demonstrate that inhibiting the target kinase with our compound produces the expected effect on downstream signaling pathways within the cell. The Western Blot is a cornerstone technique for this, allowing for the specific detection and semi-quantitative analysis of protein phosphorylation. [7][8] Causality: An active RTK phosphorylates specific downstream effector proteins. A successful inhibitor should block this event, leading to a measurable decrease in the phosphorylation of these substrates. Observing this effect confirms that the compound is active in a cellular context and engages its target in a functionally meaningful way.

cluster_2 Hypothetical RTK Signaling RTK Target RTK STAT Effector (e.g., STAT5) RTK->STAT Phosphorylates Inhibitor Compound X (Our Derivative) Inhibitor->RTK Blocks pSTAT Phospho-Effector (p-STAT5) Response Cellular Response (e.g., Proliferation) pSTAT->Response

Caption: Inhibition of an RTK blocks downstream effector phosphorylation.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Treatment and Lysis:

    • Plate cells and grow overnight. Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat cells with a dose-response of Compound X (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., a growth factor) for a short period (e.g., 15 minutes) to activate the RTK pathway. Include an unstimulated control.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

    • Separate the proteins based on size by running the samples on an SDS-PAGE gel. [8]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [9] * Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., anti-p-STAT5).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [9]

  • Detection and Re-probing:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a digital imager.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the effector protein (e.g., anti-STAT5) or a housekeeping protein (e.g., GAPDH).

Synthesizing the Data: A Cohesive MoA Narrative

By integrating the results from this triad of experiments, we can construct a powerful and convincing argument for the mechanism of action of our 6-(3-methoxyphenoxy)pyridin-3-amine derivative.

Assay Parameter Measured Hypothetical Result for "Compound X" Interpretation
CETSA Thermal Stabilization (ΔTₘ)ΔTₘ = +5.2 °C @ 10 µMCompound X directly engages and stabilizes the target RTK in live cells.
SPR Binding Affinity (K₋) & KineticsK₋ = 15 nM (kₔ = 1 x 10⁻⁴ s⁻¹)Compound X binds to the purified RTK with high affinity and a slow off-rate.
ADP-Glo™ Functional Potency (IC₅₀)IC₅₀ = 45 nMCompound X potently inhibits the enzymatic activity of the target RTK.
Western Blot Downstream Signaling>90% reduction in p-STAT5 @ 1 µMCompound X effectively blocks the RTK signaling pathway in cells.

This multi-faceted approach, combining biophysical confirmation of target binding with robust quantification of functional inhibition and clear evidence of downstream pathway modulation, provides the necessary validation to confidently advance a promising molecule toward preclinical development.

References

  • Wang, X., DeFilippis, R. A., Leung, Y. K., Shah, N. P., & Li, H. Y. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]

  • Shafique, R., Maria, S., Nerukh, D., Al-Othman, A. M., Qasmi, Z. U. H., & Choudhary, M. I. (2023). N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(43), 30469-30485. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Zhang, X., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(23), 8527. [Link]

  • Al-Jaf, O. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123813. [Link]

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  • Nariai, Y., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 20(8), 1018-1025. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-210. [Link]

  • Scott, J. S., & Mistry, A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1007-1033. [Link]

  • Kang, X., et al. (2012). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Antimicrobial Agents and Chemotherapy, 56(1), 347-352. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 1-14. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations Magazine. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 307(2), 343-353. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

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  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

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  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]

  • Digital Commons@Becker. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. [Link]

  • ACS Publications. (2014). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. [Link]

  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. [Link]

  • PubMed. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ResearchGate. (2011). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. [Link]

  • Cambridge Healthtech Institute. (2020). Biophysical Approaches for Drug Discovery. [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6-(3-Methoxyphenoxy)pyridin-3-amine

Executive Summary & Immediate Action 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a functionalized aminopyridine intermediate commonly used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

6-(3-Methoxyphenoxy)pyridin-3-amine (CAS: 305801-13-2) is a functionalized aminopyridine intermediate commonly used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors).

While often labeled with "Warning" (H302/H315/H319), aminopyridines as a class possess neurotoxic potential. Consequently, this compound must be handled with a higher safety margin than standard organic solids.

  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Critical Segregation: Do NOT mix with strong acids (exothermic salt formation) or strong oxidizers (potential for nitrogen oxide generation) in the waste stream.

  • Waste Stream Classification: Toxic Organic Solid (or Liquid if dissolved).

Chemical Profile & Hazard Identification

Understanding the molecular behavior is the first step in safe disposal. The pyridine ring acts as a weak base, while the amine group increases reactivity with oxidizers.

PropertyDataOperational Implication
CAS Number 305801-13-2Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₂N₂O₂High nitrogen content requires incineration to prevent environmental leaching.
Physical State Solid (Powder)Dust generation is the primary exposure vector during disposal.
GHS Classification Warning Treat as a High Potency Intermediate due to structural analogs (e.g., 4-aminopyridine) exhibiting high acute toxicity.
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)PPE Requirement: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat. Handle in a fume hood.

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. Improper segregation is the leading cause of waste container pressurization.

The "Organic Base" Rule

As an amine, this compound is basic.

  • Incompatibility: Never place this compound in a waste container designated for "Organic Acids" or "Oxidizers" (e.g., Chromic acid, Nitric acid).

  • Reaction Risk: Mixing with strong acids causes immediate protonation, generating heat (exotherm) and potentially precipitating salts that can clog waste lines or pressurize sealed vessels.

  • Storage: Store waste in "Alkaline/Base Compatible" containers (HDPE or Glass).

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 6-(3-Methoxyphenoxy)pyridin-3-amine based on its physical state.

DisposalWorkflow Start Waste Generation: 6-(3-Methoxyphenoxy)pyridin-3-amine StateDecision Determine Physical State Start->StateDecision SolidWaste Solid Waste (Powder/Crystals) StateDecision->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateDecision->LiquidWaste Dissolved Bagging Double Bag in Clear Polyethylene Bags SolidWaste->Bagging TaggingSolid Attach Hazardous Waste Tag: 'Toxic Solid, Organic, N.O.S.' Bagging->TaggingSolid SecondaryCont Place in Secondary Containment (Segregated from Oxidizers) TaggingSolid->SecondaryCont CheckPH Check pH Compatibility (Must NOT be Acidic) LiquidWaste->CheckPH BottleSelect Transfer to HDPE/Glass Container (Solvent Waste Stream) CheckPH->BottleSelect pH > 7 (Basic/Neutral) TaggingLiquid Attach Hazardous Waste Tag: 'Flammable/Toxic Liquid' BottleSelect->TaggingLiquid TaggingLiquid->SecondaryCont Pickup Schedule EHS/Vendor Pickup (Incineration) SecondaryCont->Pickup

Figure 1: Decision matrix for the safe segregation and packaging of aminopyridine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder outside a hood, use an N95 respirator or half-face respirator.

  • Containment:

    • Place the solid material into a clear, heavy-duty polyethylene bag.

    • Best Practice: If the reagent is in its original glass vial, leave it in the vial, cap it tightly, and place the entire vial into the bag. Do not attempt to empty dust into the bag directly unless necessary.

  • Sealing: Twist the bag neck, tape it shut, and place it inside a second bag (double-bagging).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 6-(3-Methoxyphenoxy)pyridin-3-amine.[1][2]

    • Hazards: Toxic, Irritant.[3][4][5][6]

  • Accumulation: Place the bagged waste in the laboratory's "Solid Toxic/Hazardous" drum. Ensure this drum is not used for oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Applicability: Mother liquors, HPLC effluent, or dissolved cleaning waste.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DMSO, Ethyl Acetate) is compatible with the "Non-Halogenated" or "Halogenated" waste stream.

  • pH Verification (Crucial):

    • Dip a pH strip into the liquid waste.

    • If Acidic (pH < 4): Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the main waste carboy to prevent heat generation.

    • If Basic/Neutral: Proceed to step 3.

  • Transfer: Pour into the appropriate carboy (HDPE is preferred for amines) using a funnel to prevent spills.

  • Cap & Wipe: Screw the cap on tightly (do not over-torque). Wipe the exterior of the container with a damp paper towel to remove any amine residue. Dispose of the towel as solid waste (Protocol A).

Spill Response (Emergency Procedures)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Aminopyridines can be respiratory irritants.[4][5] Clear the immediate area.[4][6][7]

  • PPE Upgrade: Wear double nitrile gloves and a P100/N95 respirator if dust is visible.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste bag.

    • Wipe the surface 3x with a soap/water solution.

  • Reporting: Report the spill to your facility's EHS officer immediately.

References

  • PubChem. (n.d.). Compound Summary: 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS 305801-13-2).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-(3-Methoxyphenoxy)pyridin-3-amine

Executive Summary & Hazard Profiling From the Desk of the Senior Application Scientist: Handling 6-(3-Methoxyphenoxy)pyridin-3-amine requires more than standard "lab hygiene." While GHS classification labels this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

From the Desk of the Senior Application Scientist: Handling 6-(3-Methoxyphenoxy)pyridin-3-amine requires more than standard "lab hygiene." While GHS classification labels this compound as "Warning" (Category 4 Acute Toxicity), its structural moiety—an aminopyridine —warrants elevated caution. Aminopyridines are historically associated with potassium channel blocking activity, which can lead to neurotoxic effects upon significant exposure.

Furthermore, as a drug discovery intermediate, long-term chronic toxicity data (carcinogenicity/teratogenicity) is often absent. Therefore, we apply the Precautionary Principle : treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with a provisional Occupational Exposure Band (OEB) of 3 until definitive toxicological data proves otherwise.

Risk Assessment Matrix
Hazard CategoryClassification (GHS/Predicted)Operational Implication
Acute Toxicity Oral/Dermal Cat.[1][2] 4 (H302, H312)Harmful if swallowed or absorbed. Avoid all direct contact.
Irritation Skin/Eye Cat.[1][3][4][5] 2/2A (H315, H319)Dust/Vapors will cause immediate mucosal distress.
Target Organ STOT SE 3 (H335)Respiratory irritant.[2][4] Zero-tolerance for open-bench handling.
Structural Alert Aminopyridine moietyPotential neurotoxicity (tremors, seizures) at high doses.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling >10 mg of neat material.

A. Respiratory Protection[6][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Secondary Defense (Spill/Outside Hood): If aerosolization risk exists outside the hood, use a PAPR (Powered Air Purifying Respirator) with HEPA filters or a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. Surgical masks provide zero protection against amine vapors.

B. Dermal Protection (Glove Logic)

Organic amines can permeate standard latex rapidly. We utilize a Double-Gloving Protocol :

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 5-8 mil Nitrile (Standard handling) OR Silver Shield/Laminate (if handling with penetrating solvents like DCM or DMF).

    • Why? Laminate gloves provide >4 hour breakthrough time for amines in chlorinated solvents, whereas nitrile may degrade in <15 minutes.

C. Ocular & Body Protection[1][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Use this workflow to prevent particulate dispersion.

  • Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Amines are often sticky and prone to static fly-off.

  • Transfer:

    • Tare the receiving vial (pre-filled with solvent if possible to immediately solvate dust).

    • Transfer solid gently.

    • Wipe Down: Immediately wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Ethanol) before returning to storage.

Protocol B: Solubilization & Synthesis
  • Solvent Choice: When dissolving 305801-13-2, prefer lower volatility solvents (DMSO, DMF) over high volatility ones (DCM, Ether) initially to reduce vapor pressure transport of the amine.

  • Temperature: Avoid heating open vessels. If reflux is required, ensure the condenser is vented into the hood exhaust or a scrubber.

Protocol C: Decontamination & Doffing

Self-contamination often occurs when removing PPE.

  • Wipe: Wipe outer gloves with Ethanol while still in the hood.

  • Remove Outer Gloves: Peel off inside-out; dispose of in solid hazardous waste.

  • Remove Goggles: Handle by the strap only.

  • Remove Lab Coat: Roll outward to trap potential dust inside.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Visualized Workflows

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct protection based on the state of matter and quantity.

PPE_Selection Start Start: Handling 305801-13-2 State State of Matter? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity > 100mg? Solid->Qty Solvent Penetrating Solvent? (DCM, DMF, DMSO) Solution->Solvent No No Qty->No Small Scale Yes Yes Qty->Yes Bulk Solvent->No Ethanol/Water Solvent->Yes Aggressive Level1 Level 1: Fume Hood + Nitrile Dbl Glove + Goggles Level2 Level 2: Powder Hood/Enclosure + Tyvek Sleeves + N95 Backup Level3 Level 3: Laminate Gloves (Outer) + Splash Apron + Face Shield No->Level1 No->Level1 Yes->Level2 Yes->Level3

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a breach outside the fume hood.

Spill_Response Spill Spill Detected (>5mL or >50mg) Evacuate 1. Evacuate Area (15 min) Allow Aerosols to Settle Spill->Evacuate DonPPE 2. Don Emergency PPE (Resp. Protection + Silver Shield) Evacuate->DonPPE Contain 3. Containment Cover with Absorbent Pads DonPPE->Contain Neutralize 4. Deactivation Wipe with 5% Citric Acid (Amine Neutralization) Contain->Neutralize Dispose 5. Disposal Double Bag -> HazWaste Stream Neutralize->Dispose

Caption: Step-by-step response protocol for spills occurring outside primary containment.

Disposal & Waste Management

Do not mix this compound with standard organic waste if oxidizers are present.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Toxic Solid" bin. Label clearly with "Contains Aminopyridines."

  • Liquid Waste:

    • Segregation: Keep separate from acidic waste streams to prevent exothermic neutralization heat unless done controlled.

    • Labeling: List full chemical name. Do not use abbreviations like "MPPA."

  • Equipment: Glassware should be rinsed with Acetone, then soaked in a 5% dilute acid bath (Citric or Acetic acid) to protonate and solubilize residual amine before final washing.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11462002 (Aminopyridine derivatives).Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General GHS Classification for Amines). Link

  • BLD Pharm. SDS for 6-(3-Methoxyphenoxy)pyridin-3-amine (CAS 305801-13-2).[6] (Verified GHS Classifications). Link

Sources

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